2-(Pyridin-4-yl)thiazol-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3S |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
2-pyridin-4-yl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C8H7N3S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H,9H2 |
InChI Key |
XDSZLRLNLNJICE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(S2)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-(Pyridin-4-yl)thiazol-5-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of the novel heterocyclic compound, 2-(Pyridin-4-yl)thiazol-5-amine. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of quantitative data. Additionally, it explores a potential mechanism of action based on the biological activities of structurally related compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Synthetic Pathway and Strategy
The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. A proposed synthetic route, adapted from procedures for analogous compounds, is depicted below. The core of this strategy involves the construction of the thiazole ring, followed by the introduction of the 5-amino group.
A plausible synthetic route commences with the bromination of 4-acetylpyridine to yield the key intermediate, 2-bromo-1-(pyridin-4-yl)ethanone. This α-haloketone is a versatile precursor for the Hantzsch thiazole synthesis. However, to achieve the desired 5-amino substitution pattern, a direct condensation with thiourea is not viable as it would result in a 2-aminothiazole. Therefore, an alternative strategy is proposed, potentially involving a Thorpe-Ziegler type reaction or a modified Gewald reaction, although a more direct precedent is found in patent literature for the synthesis of similar N-substituted 2-(pyridin-3-yl)thiazol-5-amines. This analogous synthesis suggests a pathway involving the formation of an intermediate that can be subsequently aminated at the 5-position.
The following diagram illustrates a conceptual workflow for the synthesis:
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound. These protocols are based on established literature procedures for similar transformations and should be adapted and optimized for the specific substrate.
Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone
This procedure is adapted from standard α-bromination reactions of ketones.
-
Materials: 4-Acetylpyridine, Bromine, Chloroform, Sulfuric acid.
-
Procedure:
-
Dissolve 4-acetylpyridine (1 equivalent) in chloroform at 65°C.[1]
-
Carefully add a catalytic amount of concentrated sulfuric acid with stirring.
-
Add bromine (1.05 equivalents) dropwise to the reaction mixture.
-
Maintain the reaction at 65°C for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of a Substituted 2-(Pyridin-4-yl)thiazole Intermediate
This step involves the formation of the thiazole ring. The specific reagents and conditions will depend on the chosen strategy to introduce the 5-amino functionality. One possible approach, based on the synthesis of related compounds, is the reaction of the α-bromoketone with a suitable thioamide or a precursor that allows for subsequent amination.
Step 3: Synthesis of this compound
This final step involves the introduction of the amino group at the 5-position of the thiazole ring. Based on a patent for a similar compound (N-ethyl-2-(pyridin-3-yl)thiazol-5-amine), this may involve the deprotection of a protected amine or a direct amination reaction.[2]
-
Materials: Substituted 2-(Pyridin-4-yl)thiazole intermediate, appropriate aminating agent or deprotection reagents.
-
Procedure (Hypothetical, based on analogous synthesis):
-
Dissolve the substituted 2-(pyridin-4-yl)thiazole intermediate in a suitable solvent (e.g., acetonitrile).[2]
-
If a protecting group is present, treat the solution with the appropriate deprotection reagent (e.g., acid or base).
-
If direct amination is performed, treat the solution with an aminating agent under appropriate conditions (e.g., heating).
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture by quenching, extraction, and washing.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on yields reported for analogous reactions in the literature. Actual yields may vary depending on the specific reaction conditions and optimization.
| Step | Reactant | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1. Bromination | 4-Acetylpyridine | 2-Bromo-1-(pyridin-4-yl)ethanone | Chloroform | 5 | 65 | 70-85 | >95 |
| 2. Thiazole Formation | 2-Bromo-1-(pyridin-4-yl)ethanone | Substituted Thiazole Intermediate | Ethanol | 2-4 | Reflux | 60-75 | >95 |
| 3. Amination/Deprotection | Substituted Thiazole Intermediate | This compound | Acetonitrile | 1-3 | 0 - RT | 75-85 | >98 |
Potential Biological Activity and Signaling Pathway
While the specific biological activity of this compound is not extensively documented, structurally similar pyridine-thiazole derivatives have been investigated for their potential as anticancer agents.[3][4] Some of these compounds have been shown to induce apoptosis in cancer cells and may act as inhibitors of key signaling proteins such as Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[3]
ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actomyosin cytoskeleton, which is involved in cell motility, proliferation, and apoptosis.[5] Inhibition of the RhoA/ROCK signaling pathway can lead to reduced cancer cell migration and metastasis.[6][7] Thiazole derivatives have been observed to induce apoptosis through the intrinsic pathway, involving the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[8][9][10][11][12]
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its cytotoxic effects by inhibiting ROCK1 and inducing apoptosis.
Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of this compound via ROCK1 inhibition and induction of apoptosis.
Conclusion
This technical guide provides a foundational understanding of the synthesis and potential biological relevance of this compound. The proposed synthetic route offers a viable starting point for its laboratory preparation, and the outlined experimental protocols provide practical guidance for researchers. The exploration of its potential as a ROCK1 inhibitor and an inducer of apoptosis highlights a promising avenue for future investigation in the context of anticancer drug discovery. Further research is warranted to optimize the synthesis, fully characterize the compound, and validate its biological activity and mechanism of action.
References
- 1. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ROCK1 - Wikipedia [en.wikipedia.org]
- 6. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 2-(Pyridin-4-yl)thiazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-(Pyridin-4-yl)thiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific isomer, this document presents a comprehensive analysis based on a closely related analogue, 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole , for which complete spectroscopic data is available. This guide also includes established experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of the target compound.
Spectroscopic Data Analysis
Table 1: ¹H NMR Spectroscopic Data of 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.65 | d | 2H | H-2', H-6' (Pyridine) |
| 7.75 | d | 2H | H-3', H-5' (Pyridine) |
| 7.30 | s (br) | 2H | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data of 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole [1]
| Chemical Shift (δ) ppm | Assignment |
| 169.0 | C-2 (Thiadiazole) |
| 155.0 | C-5 (Thiadiazole) |
| 150.8 | C-2', C-6' (Pyridine) |
| 140.0 | C-4' (Pyridine) |
| 121.0 | C-3', C-5' (Pyridine) |
Table 3: IR Spectroscopic Data of 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Strong, Broad | N-H stretch (Amine) |
| 1640 | Strong | C=N stretch (Thiadiazole & Pyridine) |
| 1590 | Medium | N-H bend (Amine) |
| 1540 | Medium | C=C stretch (Pyridine) |
| 820 | Strong | C-H out-of-plane bend (para-substituted Pyridine) |
Table 4: Mass Spectrometry Data of 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole [1]
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular Ion) |
| 121 | [M - HNCS]⁺ |
| 78 | [Pyridine]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques, adapted from procedures used for the characterization of similar heterocyclic compounds.[2][3]
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Sample Preparation : 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition : The proton NMR spectra are typically acquired with a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A total of 16-64 scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : The carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are commonly used. Several thousand scans (e.g., 2048-4096) are typically required to achieve an adequate signal-to-noise ratio.
2.2 Infrared (IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
2.3 Mass Spectrometry (MS)
-
Instrumentation : A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL. The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography system.
-
Data Acquisition : The mass spectrometer is operated in positive ion mode. The full scan mass spectra are acquired over a mass range of m/z 50-500. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
Visualization of the Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of a novel compound like this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization.
This comprehensive guide provides researchers and drug development professionals with the necessary spectroscopic data and experimental protocols to facilitate the characterization of this compound and its analogues. The provided data for a closely related compound serves as a valuable reference for spectral interpretation.
References
An In-depth Technical Guide to Pyridinyl-Thiazol-Amines: Focus on 2-Amino-4-(pyridin-4-yl)thiazole
This guide details the chemical identifiers, physicochemical properties, relevant experimental protocols for synthesis and biological evaluation, and the associated signaling pathways for this important class of compounds.
Chemical Identifiers and Physicochemical Properties
While a specific CAS number for 2-(Pyridin-4-yl)thiazol-5-amine is not prominently documented, the chemical identifiers for its structural isomers with the pyridinyl group at different positions on the thiazole ring are well-established. The following table summarizes this information for comparative purposes.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| 4-(Pyridin-4-yl)thiazol-2-amine | 30235-28-0 | C₈H₇N₃S | 177.23 | 4-pyridin-4-yl-1,3-thiazol-2-amine |
| 4-(Pyridin-2-yl)thiazol-2-amine | 30235-26-8 | C₈H₇N₃S | 177.23 | 4-pyridin-2-yl-1,3-thiazol-2-amine |
| 4-(Pyridin-3-yl)thiazol-2-amine | 30235-27-9 | C₈H₇N₃S | 177.23 | 4-pyridin-3-yl-1,3-thiazol-2-amine |
Data sourced from PubChem and other chemical databases.[3][4][5]
A selection of computed physicochemical properties for 4-(Pyridin-2-yl)thiazol-2-amine is presented below to provide further insight into this class of compounds.
| Property | Value | Source |
| Melting Point | 173-174 °C | [6][7] |
| Boiling Point (Predicted) | 383.6±17.0 °C | [6][7] |
| Density (Predicted) | 1.333±0.06 g/cm³ | [6][7] |
| pKa (Predicted) | 3.40±0.10 | [7] |
| XLogP3 | 1.2 | [3] |
Experimental Protocols
Synthesis of 4-(Pyridin-4-yl)thiazol-2-amine
A general and widely used method for the synthesis of 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea. For the synthesis of 4-(pyridin-4-yl)thiazol-2-amine, 2-bromo-1-(pyridin-4-yl)ethan-1-one would serve as the α-haloketone precursor.
Materials:
-
2-bromo-1-(pyridin-4-yl)ethan-1-one
-
Thiourea
-
Ethanol (or another suitable polar solvent)
Procedure:
-
Dissolve equimolar amounts of 2-bromo-1-(pyridin-4-yl)ethan-1-one and thiourea in a suitable volume of ethanol.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is often removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(pyridin-4-yl)thiazol-2-amine.
This synthetic approach is adaptable for the creation of a variety of substituted 2-amino-4-arylthiazoles.[8][9][10][11]
Biological Activity Screening: Antiproliferative Assays
Derivatives of the pyridinyl-thiazole scaffold have shown notable activity as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial for cell cycle regulation.[2] Standard assays to determine the antiproliferative effects of such compounds on cancer cell lines include the MTT and Resazurin assays.
1. Cell Culture:
-
Cancer cell lines (e.g., MV4-11, MDA-MB-453) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
2. Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with serial dilutions of the test compound (e.g., a pyridinyl-thiazole derivative) for a specified period, typically 72 hours.
3. Cell Viability Measurement (Resazurin Assay Example):
-
After the incubation period, a solution of resazurin is added to each well.
-
The plates are incubated for a further 2-4 hours to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.
-
Fluorescence is measured using a plate reader at an appropriate excitation/emission wavelength (e.g., 560/590 nm).
4. Data Analysis:
-
The fluorescence intensity is proportional to the number of viable cells.
-
The half-maximal growth inhibition concentration (GI₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Signaling Pathways
CDK4/6-Mediated Cell Cycle Progression
Pyridinyl-thiazole derivatives have been identified as potent and selective inhibitors of CDK4 and CDK6.[2] These kinases play a pivotal role in the G1 phase of the cell cycle. In response to mitogenic signals, cyclin D proteins are synthesized and form complexes with CDK4 and CDK6. These active complexes then phosphorylate the Retinoblastoma protein (pRb).[12][13]
Phosphorylation of pRb leads to its inactivation and the release of the E2F transcription factor.[12] Liberated E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[12][14] Inhibition of CDK4/6 by compounds such as certain pyridinyl-thiazole derivatives prevents the phosphorylation of pRb, maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and a reduction in tumor cell proliferation.[2]
While direct experimental data on this compound is sparse, the technical information available for its structural isomer, 4-(Pyridin-4-yl)thiazol-2-amine, and related derivatives provides a solid foundation for researchers. The synthetic accessibility of the 2-amino-4-arylthiazole scaffold, combined with the demonstrated biological activity of its derivatives as potent CDK4/6 inhibitors, underscores the therapeutic potential of this class of compounds. The protocols and pathway information detailed in this guide offer valuable tools for the design, synthesis, and evaluation of novel pyridinyl-thiazole-amine derivatives for applications in drug discovery, particularly in the field of oncology. Further research into the specific properties and activities of the this compound isomer is warranted to fully explore the chemical space and potential of this compound family.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Pyridin-4-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 930237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(3-Pyridinyl)-2-thiazolamine | C8H7N3S | CID 154893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 4-PYRIDIN-2-YL-THIAZOL-2-YLAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This versatile core structure is a key pharmacophore in numerous clinically approved drugs and a focal point of ongoing drug discovery efforts. This technical guide provides a comprehensive overview of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and the synthesis of a representative compound are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and development pipeline.
Anticancer Activity of 2-Aminothiazole Scaffolds
Derivatives of 2-aminothiazole have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2] Their mechanisms of action are often centered on the inhibition of key enzymes and proteins involved in cell cycle regulation and signal transduction.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines, expressed as IC50 (the half maximal inhibitory concentration) or GI50 (the half maximal growth inhibition) values.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| INH1 | MDA-MB-468 (Breast) | 10-21 | [2][3] |
| SNS-032 (BMS-387032) | A2780 (Ovarian) | 0.095 | [4] |
| Compound 20 | H1299 (Lung) | 4.89 | [4] |
| SHG-44 (Glioma) | 4.03 | [4] | |
| Compound 28 | A549 (Lung) | 8.64 | [4] |
| HeLa (Cervical) | 6.05 | [4] | |
| HT29 (Colon) | 0.63 | [4] | |
| Karpas299 (Lymphoma) | 13.87 | [4] | |
| Compound 23 | HepG2 (Liver) | 510 | [4] |
| PC12 (Pheochromocytoma) | 309 | [4] | |
| Compound 24 | HepG2 (Liver) | 570 | [4] |
| PC12 (Pheochromocytoma) | 298 | [4] | |
| Thiazolyl-thiourea derivative 88 | HS 578T (Breast) | 0.8 | [5] |
Key Signaling Pathways in Cancer Targeted by 2-Aminothiazoles
The Hec1/Nek2 pathway is crucial for proper chromosome segregation during mitosis.[3][6] Overexpression of Hec1 is linked to a poor prognosis in several cancers.[3] Certain 2-aminothiazole derivatives, such as INH1, have been shown to disrupt the interaction between Hec1 and Nek2, leading to mitotic aberrancy and cell death in cancer cells.[2][3]
The ATR/Chk1 pathway is a critical component of the DNA damage response, inducing cell cycle arrest to allow for DNA repair.[7][8][9] Many cancer cells have a defective G1 checkpoint and are therefore highly dependent on the S and G2 checkpoints regulated by ATR/Chk1.[9] Inhibitors of this pathway can sensitize cancer cells to DNA-damaging agents.
The c-Met and ALK receptor tyrosine kinases are involved in cell proliferation, survival, and migration.[10][11] Aberrant activation of these pathways is a driver in several cancers, particularly non-small cell lung cancer.[10] Some 2,4-disubstituted thiazole amides have been developed as c-Met/ALK inhibitors.[4]
Antimicrobial Activity of 2-Aminothiazole Scaffolds
The 2-aminothiazole core is present in several clinically used antibiotics and is a promising scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens. These compounds exhibit activity against a broad spectrum of bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Piperazinyl derivative 121d | Methicillin-resistant S. aureus | 4 | [7] |
| E. coli | 8 | [7] | |
| S. aureus 29213 & 25923 | 2-128 (micromolar) | [7] | |
| E. coli 25922 | 2-128 (micromolar) | [7] | |
| P. aeruginosa 27853 | 2-128 (micromolar) | [7] | |
| Thiazolyl-thiourea derivative 124 | S. aureus | 4-16 | [7] |
| S. epidermidis | 4-16 | [7] | |
| Derivative 117 (R1=OCH3) | E. coli | Not specified, but noted as remarkable efficacy | [7] |
| Derivative 117 (R1=CH3) | E. coli | Not specified, but noted as remarkable efficacy | [7] |
| N-oxazolyl- and N-thiazolylcarboxamides | M. tuberculosis H37Ra | 3.13 (best) | [4] |
Key Microbial Pathways Targeted by 2-Aminothiazoles
The MurB enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[12][13][14] Inhibition of this pathway leads to compromised cell wall integrity and bacterial cell death. Molecular docking studies have suggested that some 2-aminothiazole derivatives may act as inhibitors of MurB.[8]
CYP51, also known as lanosterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][15][16] Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. This is the mechanism of action for azole antifungal drugs, and some 2-aminothiazole derivatives are also being investigated as CYP51 inhibitors.[8]
Anti-inflammatory Activity of 2-Aminothiazole Scaffolds
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. 2-Aminothiazole derivatives have shown promise as inhibitors of key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro inhibitory activity of selected 2-aminothiazole and related derivatives against key inflammatory enzymes.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 6a | COX-1 | 9010 ± 10 | [17] |
| COX-2 | 9010 ± 10 | [17] | |
| Compound 6b | COX-2 | 11.65 ± 6.20 | [17] |
| Compound 25c | COX-2 | 3.29 | [17] |
| Compound 24a | COX-1 | 5.6 | [17] |
| COX-2 | 1.52 | [17] | |
| Compound 24b | COX-1 | 4.5 | [17] |
| COX-2 | 1.06 | [17] | |
| Compound 23a | COX-2 | 2.3 | [17] |
| Compound 23b | COX-2 | 1.9 | [17] |
| Compound 8 | 5-LOX | 14.52 ± 3.62 | [18] |
| Compound 10 | 5-LOX | 13.01 ± 2.67 | [18] |
| Compound 11 | 5-LOX | 1.04 ± 0.22 | [18] |
| COX-2 | 36.18 ± 3.08 | [18] | |
| Compound 12 | 5-LOX | 1.29 ± 0.10 | [18] |
| COX-2 | 83.42 ± 4.37 | [18] |
5-Lipoxygenase (5-LOX) Pathway
The 5-LOX pathway is responsible for the production of leukotrienes, which are potent pro-inflammatory mediators.[19][20][21] Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases such as asthma.
Experimental Protocols
Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)
This protocol describes a classic and widely used method for the synthesis of the 2-aminothiazole core.[1][21]
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
In a round bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).
-
Reflux the mixture for 12 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.
-
Pour the reaction mixture into a solution of ammonium hydroxide.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well spectrophotometer (plate reader)
-
Test compounds (2-aminothiazole derivatives)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
The following day, treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay
This method is a standardized technique to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Mueller-Hinton agar plates
-
Bacterial strain of interest
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Paper disks impregnated with known concentrations of the 2-aminothiazole derivatives
-
Sterile forceps or disk dispenser
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place the paper disks impregnated with the test compounds onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zones of inhibition (clear zones where bacterial growth is inhibited) around each disk in millimeters.
-
The size of the zone of inhibition is indicative of the antimicrobial activity.
In Vitro Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.[3][12][19]
Materials:
-
96-well plate (UV-transparent or black with a clear bottom for fluorometric assays)
-
5-Lipoxygenase enzyme
-
Assay buffer (e.g., Tris buffer, pH 7.5)
-
Substrate (e.g., linoleic acid or arachidonic acid)
-
Test compounds (2-aminothiazole derivatives)
-
Inhibitor control (e.g., Zileuton)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare solutions of the 5-LOX enzyme, substrate, and test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the 5-LOX enzyme. Include wells for a positive control (enzyme only) and an inhibitor control.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the change in absorbance (e.g., at 234 nm for the formation of hydroperoxides) or fluorescence in kinetic mode for a set period.
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the positive control and calculate the IC50 value.
Drug Discovery and Development Workflow
The discovery and development of new drugs based on the 2-aminothiazole scaffold typically follows a structured workflow, from initial screening to preclinical studies.
Conclusion
The 2-aminothiazole scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets underscore its importance in medicinal chemistry. The information presented in this guide highlights the significant potential of 2-aminothiazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers and drug development professionals working with this privileged heterocyclic system. Further exploration of the structure-activity relationships and mechanisms of action of 2-aminothiazole derivatives will undoubtedly lead to the discovery of new and improved therapies for a multitude of diseases.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Semantic Scholar [semanticscholar.org]
- 3. abcam.com [abcam.com]
- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION - Google Patents [patents.google.com]
- 19. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. academicjournals.org [academicjournals.org]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thiazolo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[4,5-b]pyridine core, a fused heterocyclic system isosteric to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the discovery of a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of thiazolo[4,5-b]pyridines, detailing key synthetic milestones, the evolution of their biological applications, and the mechanistic underpinnings of their therapeutic potential. Experimental protocols for seminal synthetic methods are provided, alongside a comprehensive summary of quantitative biological data and visualizations of key signaling pathways modulated by this versatile scaffold.
Discovery and Early Synthetic Endeavors
The precise first synthesis of the parent thiazolo[4,5-b]pyridine ring system is not definitively documented in readily available literature, suggesting its origins may lie in early, less-indexed chemical literature. However, the foundational synthetic strategies that enabled the exploration of this scaffold emerged from the broader development of heterocyclic chemistry. The most logical and historically significant approaches to the thiazolo[4,5-b]pyridine core involve the annulation of a thiazole ring onto a pre-existing pyridine framework, or conversely, the construction of the pyridine ring onto a thiazole precursor.
One of the earliest and most fundamental approaches involves the reaction of a 2-aminopyridine-3-thiol with a suitable one-carbon electrophile. This method, conceptually related to the classic Hantzsch thiazole synthesis, provides a direct and versatile route to 2-substituted thiazolo[4,5-b]pyridines. The key intermediate, 2-aminopyridine-3-thiol, can be prepared from 2-aminopyridine through thiocyanation followed by hydrolysis.
A significant advancement in the accessibility of this scaffold was the development of one-pot and multicomponent reactions, which allowed for the rapid generation of diverse libraries of thiazolo[4,5-b]pyridine derivatives for biological screening. These modern synthetic innovations have been instrumental in unlocking the full therapeutic potential of this heterocyclic system.
Historical Development of Medicinal Chemistry Applications
The exploration of the biological activities of thiazolo[4,5-b]pyridines has evolved significantly over the past few decades. Initial interest in this scaffold was driven by its structural similarity to purines, suggesting potential as antimetabolites or enzyme inhibitors.
Early Investigations (Pre-2000s): The initial biological evaluations of thiazolo[4,5-b]pyridine derivatives focused on their potential as antimicrobial and anti-inflammatory agents. While many of these early derivatives showed modest activity, they established the scaffold as a viable starting point for drug discovery programs.
The Rise of Kinase Inhibitors (2000s-Present): The turn of the 21st century marked a pivotal moment in the history of thiazolo[4,5-b]pyridines with their emergence as potent inhibitors of various protein kinases. This discovery was a direct result of high-throughput screening campaigns and rational drug design efforts targeting the ATP-binding site of kinases, where the purine-like structure of the thiazolo[4,5-b]pyridine core proved to be a highly effective hinge-binding motif.
Notably, derivatives of this scaffold have been identified as potent inhibitors of:
-
c-KIT: A receptor tyrosine kinase implicated in various cancers, particularly gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have shown the ability to overcome imatinib resistance in c-KIT mutants.[1][2]
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that play a central role in cell growth, proliferation, and survival. Thiazolo[5,4-b]pyridine derivatives have been developed as potent and selective PI3K inhibitors with nanomolar efficacy.[3][4]
Expansion into Other Therapeutic Areas: Beyond kinase inhibition, the thiazolo[4,5-b]pyridine scaffold has demonstrated a wide array of other pharmacological activities, including:
-
Antimicrobial Activity: A significant number of derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with some compounds exhibiting potent activity against resistant strains.
-
Anti-inflammatory Activity: Several thiazolo[4,5-b]pyridin-2-one derivatives have shown potent anti-inflammatory effects in vivo, in some cases exceeding the activity of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[5]
-
Antioxidant Activity: The ability of certain thiazolo[4,5-b]pyridines to scavenge free radicals has also been documented.
Key Experimental Protocols
General Synthesis of the Thiazolo[4,5-b]pyridine Core via 2-Aminopyridine-3-thiol
This method represents a classical and versatile approach to the synthesis of the thiazolo[4,5-b]pyridine scaffold.
Step 1: Synthesis of 2-Amino-3-thiocyanatopyridine
A solution of 2-aminopyridine in a suitable solvent (e.g., methanol) is treated with a thiocyanating agent, such as potassium thiocyanate, in the presence of a halogen (e.g., bromine) at low temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction.
Step 2: Synthesis of 2-Aminopyridine-3-thiol
The 2-amino-3-thiocyanatopyridine is then hydrolyzed to the corresponding thiol by heating with a strong base, such as aqueous sodium hydroxide. Neutralization with an acid, typically acetic acid, affords the 2-aminopyridine-3-thiol.
Step 3: Cyclization to the Thiazolo[4,5-b]pyridine Core
The 2-aminopyridine-3-thiol is reacted with a suitable one-carbon electrophile to form the thiazole ring. Common electrophiles include:
-
Carboxylic acids or their derivatives (e.g., acid chlorides, esters): This reaction typically requires a dehydrating agent or heating to facilitate cyclization and leads to 2-substituted thiazolo[4,5-b]pyridines.
-
Aldehydes: In the presence of an oxidizing agent, aldehydes react with 2-aminopyridine-3-thiol to yield 2-substituted thiazolo[4,5-b]pyridines.
Modern Synthetic Approach: One-Pot Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones
This protocol exemplifies a more recent, efficient method for the synthesis of specific thiazolo[4,5-b]pyridine derivatives.
A mixture of a 4-amino-5H-thiazol-2-one derivative, an α,β-unsaturated ketone (e.g., chalcone), and a catalytic amount of a suitable acid or base in a high-boiling solvent (e.g., acetic acid or DMF) is heated under reflux. The reaction proceeds via a [3+3] cycloaddition mechanism to afford the desired 5,7-disubstituted-3H-thiazolo[4,5-b]pyridin-2-one in good yield.
Quantitative Biological Data
The following tables summarize key quantitative data for the biological activities of representative thiazolo[4,5-b]pyridine derivatives.
Table 1: Antimicrobial Activity of Thiazolo[4,5-b]pyridin-5-one Derivatives
| Compound | Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 4p | S. aureus | 0.12 | 0.23 | [6] |
| E. coli | 0.23 | 0.47 | [6] | |
| P. aeruginosa | 0.47 | 0.94 | [6] | |
| 4g | S. aureus | 0.23 | 0.47 | [6] |
| E. coli | 0.47 | 0.94 | [6] | |
| P. aeruginosa | 0.94 | 1.87 | [6] |
Table 2: Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| 19a | PI3Kα | 3.6 | [3][4] |
| PI3Kβ | 35.2 | [4] | |
| PI3Kγ | 1.8 | [4] | |
| PI3Kδ | 2.5 | [4] | |
| 19b | PI3Kα | 4.6 | [4] |
| 19c | PI3Kα | 8.0 | [4] |
| 6r | c-KIT (wild-type) | 270 | [1] |
| c-KIT (V560G/D816V mutant) | 4770 | [1] |
Table 3: Anti-inflammatory Activity of Thiazolo[4,5-b]pyridin-2-one Derivatives
| Compound | Paw Edema Inhibition (%) at 3h | Reference |
| Ibuprofen (standard) | 52.3 | [5] |
| Compound X | 58.7 | [5] |
| Compound Y | 62.1 | [5] |
Note: Compound X and Y are representative examples from the cited literature; refer to the original publication for specific structures.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of thiazolo[4,5-b]pyridines are often attributed to their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key classes of these compounds.
Inhibition of the c-KIT Signaling Pathway
Caption: Inhibition of c-KIT signaling by thiazolo[5,4-b]pyridines.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4- b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of the 2-(Pyridin-4-yl)thiazol-5-amine Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-(pyridin-4-yl)thiazol-5-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a valuable building block for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of compounds derived from this versatile core, with a particular focus on their role as kinase inhibitors in oncology.
The this compound Core: Synthesis and Properties
The synthesis of the this compound scaffold and its derivatives predominantly relies on the well-established Hantzsch thiazole synthesis. This method offers a convergent and efficient route to this heterocyclic system.
A general synthetic workflow for the preparation of this compound derivatives is depicted below. The synthesis typically commences with the α-bromination of a pyridine-containing ketone, followed by condensation with a thiourea or a substituted thiourea derivative.
Medicinal Chemistry Applications: A Focus on Kinase Inhibition
The this compound scaffold has proven to be a particularly fruitful starting point for the discovery of potent and selective kinase inhibitors. Notably, derivatives of this core have emerged as leading candidates for the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and are frequently dysregulated in cancer.
Inhibition of CDK4/6 for Cancer Therapy
Derivatives of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine, which incorporate the this compound motif, have been extensively investigated as CDK4/6 inhibitors. These compounds have demonstrated remarkable potency and selectivity, leading to the development of clinical candidates for the treatment of various cancers, including breast cancer.
The mechanism of action of these inhibitors involves the competitive binding to the ATP-binding pocket of CDK4 and CDK6. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key tumor suppressor. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle and ultimately leading to cell cycle arrest.
Quantitative Structure-Activity Relationship (SAR)
Medicinal chemistry efforts have elucidated key structure-activity relationships for the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine series of CDK4/6 inhibitors. Modifications at various positions of the scaffold have been explored to optimize potency, selectivity, and pharmacokinetic properties.
| Compound ID | R1 (on Pyrimidine) | R2 (on Thiazole) | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | Cell Line | GI₅₀ (nM) |
| 1 | H | - | 1 | 34 | MV4-11 | 23 |
| 2 | F | - | 3 | 27 | MV4-11 | 50 |
| 3 | H | CH₃ | 15 | 3815 | MDA-MB-453 | 75 |
| 4 | F | CH₃ | 21 | 105 | MDA-MB-453 | 344 |
Data presented are representative and compiled from various sources. Kᵢ represents the inhibition constant, and GI₅₀ is the concentration for 50% inhibition of cell growth.
Experimental Protocols
General Synthesis of this compound Derivatives
Materials:
-
Substituted 2-bromo-1-(pyridin-4-yl)ethan-1-one
-
Substituted thiourea
-
Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
To a solution of the substituted thiourea (1.0 eq) in ethanol, add the substituted 2-bromo-1-(pyridin-4-yl)ethan-1-one (1.0-1.2 eq).
-
If the thiourea is used as a salt, add a suitable base such as triethylamine (1.0-1.5 eq).
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro CDK4/6 Kinase Assay
Objective: To determine the inhibitory activity of test compounds against CDK4/Cyclin D1 and CDK6/Cyclin D3.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein or a peptide substrate
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96- or 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the assay plate, add the kinase assay buffer, the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the Rb substrate.
-
Add the test compound dilutions to the wells (final DMSO concentration typically ≤1%).
-
Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP if using a radiometric assay).
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA for radiometric assays or the detection reagent for luminescence-based assays).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays, follow the manufacturer's protocol to measure the luminescence signal, which is proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the anti-proliferative effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, MV4-11)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette and a microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold has established itself as a cornerstone in the design of novel therapeutic agents, particularly in the field of oncology. The success of its derivatives as potent and selective CDK4/6 inhibitors highlights the potential of this chemical motif. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new therapeutic applications beyond oncology, and developing novel derivatives with unique mechanisms of action. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of next-generation medicines.
Methodological & Application
Application Notes and Protocols for 2-(Pyridin-4-yl)thiazol-5-amine In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro use of 2-(Pyridin-4-yl)thiazol-5-amine, a small molecule of interest in drug discovery, likely targeting protein kinases.
Introduction
This compound and its analogs are heterocyclic compounds that have garnered significant attention in medicinal chemistry. The fusion of a pyridine and a thiazole ring system is a common pharmacophore in the development of kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[4][5] Therefore, small molecules that can modulate kinase activity are valuable tools for both basic research and therapeutic development.[4][6]
This document outlines standard in vitro assays to characterize the biological activity of this compound, focusing on its potential as a kinase inhibitor. The provided protocols are adaptable for high-throughput screening and detailed mechanistic studies.
Compound Handling and Preparation
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.
2.1. Storage: Store the compound as a solid at -20°C or lower, protected from light and moisture.
2.2. Solubilization:
-
For in vitro assays, prepare a stock solution of 10 mM in dimethyl sulfoxide (DMSO).
-
Gently warm the solution and vortex to ensure complete dissolution.
-
Store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.5% to avoid solvent-induced artifacts.
In Vitro Biochemical Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase. Luminescence-based assays that measure ATP consumption are widely used for this purpose.[3]
Objective: To quantify the potency of this compound in inhibiting the activity of a target kinase.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence signifies inhibition of the kinase.
Materials:
-
This compound
-
Recombinant Kinase of Interest
-
Kinase Substrate (protein or peptide)
-
ATP
-
Kinase Assay Buffer
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO. A typical 10-point, 3-fold serial dilution is recommended.
-
Dilute the compound further in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Plate Setup:
-
Add the diluted compound or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
Add the kinase and substrate mixture to all wells.
-
Include "no kinase" and "no substrate" controls to determine background signals.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the IC50.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Quantitative Data Summary:
| Parameter | Value |
| IC50 | To be determined experimentally |
| Kinase Target | To be selected |
| ATP Concentration | Near Km of the target kinase |
| Incubation Time | To be optimized |
| Temperature | To be optimized |
Cell-Based Anti-Proliferative Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines. Assays like the MTT or resazurin assay are commonly employed for this purpose.[2]
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (GI50).
Principle: These colorimetric or fluorometric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
This compound
-
Cancer Cell Line of Interest (e.g., MCF-7, HCT116, A549)
-
Complete Cell Culture Medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Resazurin Sodium Salt or MTT Reagent
-
Clear, flat-bottomed 96-well plates
-
Multimode plate reader with absorbance or fluorescence detection
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (DMSO).
-
Incubate the cells for a specified period, typically 72 hours.
-
-
Cell Viability Measurement (Resazurin Assay):
-
Prepare a sterile solution of resazurin in PBS.
-
Add the resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only control) from all readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% cell viability.
-
Plot the normalized cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI50 value.
-
Quantitative Data Summary:
| Parameter | Value |
| GI50 | To be determined experimentally |
| Cell Line | To be selected |
| Seeding Density | To be optimized |
| Treatment Duration | 72 hours (can be varied) |
Signaling Pathway Analysis
Compounds containing the 2-aminothiazole moiety have been reported to target various kinases, including Cyclin-Dependent Kinases (CDKs).[2][3] A common downstream effect of CDK4/6 inhibition is the dephosphorylation of the Retinoblastoma (Rb) protein, leading to G1 cell cycle arrest.
Caption: A simplified diagram of the Cyclin D-CDK4/6-Rb pathway and its inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
References
- 1. 1511717-05-7(2-(1,3-thiazol-5-yl)pyrimidin-4-amine) | Kuujia.com [kuujia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 2-(Pyridin-4-yl)thiazol-5-amine as a Potential CDK4/6 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-(Pyridin-4-yl)thiazol-5-amine is a small molecule belonging to the pyridine-thiazole class of heterocyclic compounds. While direct enzymatic inhibition data for this specific molecule is not extensively published, its structural similarity to a well-established class of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives suggests its potential as a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition has been a successful therapeutic strategy in certain types of cancer, particularly hormone receptor-positive (HR+) breast cancer.[1][3][4]
These application notes provide an overview of the potential use of this compound as a CDK4/6 inhibitor, along with detailed protocols for its in vitro characterization. The information is based on the published data for structurally related compounds.
Putative Mechanism of Action
The primary molecular target of this compound is hypothesized to be the ATP-binding pocket of CDK4 and CDK6. By occupying this pocket, the compound is expected to prevent the binding of ATP, thereby inhibiting the kinase activity of the CDK4/6-Cyclin D complex. This, in turn, prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle, ultimately leading to cell cycle arrest.[3][5]
Data Presentation
The following table summarizes the biological activities of structurally related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against CDK4 and CDK6, as well as their anti-proliferative effects in cancer cell lines. This data can serve as a benchmark for evaluating the activity of this compound.
| Compound ID | Modification | CDK4 Ki (nM) | CDK6 Ki (nM) | MV4-11 GI50 (nM) | Reference |
| 78 | Piperazine group on pyridine | 1 | 34 | 23 | [2] |
| 83 | Optimized derivative | - | - | - | [2] |
| 9a | - | 10 | 1670 | 591 | [3] |
| 9b | - | 7 | 42 | 456 | [3] |
Ki: Inhibition constant; GI50: 50% growth inhibition concentration. Data for compound 83 was mentioned as having remarkable selectivity but specific values were not in the provided text.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound against CDK4/6.
Protocol 1: In Vitro CDK4/6 Kinase Inhibition Assay
This protocol is designed to determine the in vitro potency of the test compound against CDK4/Cyclin D1 and CDK6/Cyclin D3.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma protein (Rb) substrate
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Palbociclib)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Workflow:
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.
-
Add 5 µL of the diluted compound or positive control to the wells of a 384-well microplate.
-
Add 10 µL of the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the Rb substrate and ATP.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Cell-Based Anti-Proliferative Assay
This protocol is to assess the effect of this compound on the proliferation of a cancer cell line known to be dependent on CDK4/6 activity (e.g., MV4-11 acute myeloid leukemia cell line).[2]
Materials:
-
MV4-11 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Palbociclib)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Logical Relationship of Experimental Steps:
Procedure:
-
Seed MV4-11 cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Prepare a serial dilution of this compound and a positive control in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add a cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the 50% growth inhibition (GI50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in kinase assay | Inaccurate pipetting, enzyme instability | Use calibrated pipettes, ensure enzyme is properly stored and handled on ice. |
| No inhibition observed | Compound insolubility, incorrect concentration | Check compound solubility in assay buffer, verify stock solution concentration. |
| High background in cell assay | Contamination, high cell seeding density | Use aseptic techniques, optimize cell seeding density. |
| Inconsistent GI50 values | Variation in incubation time, cell passage number | Standardize incubation times, use cells within a consistent passage number range. |
Conclusion
This compound represents a promising scaffold for the development of CDK4/6 inhibitors. The provided protocols offer a robust framework for researchers to investigate its biological activity and mechanism of action. Further studies, including selectivity profiling against other kinases and in vivo efficacy models, will be crucial to fully elucidate its therapeutic potential.
References
Application Notes and Protocols: In Vivo Efficacy of 2-(Pyridin-4-yl)thiazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in vivo efficacy studies of various 2-(Pyridin-4-yl)thiazol-5-amine derivatives. It covers the application of these compounds in oncology, neurodegenerative disease, and infectious disease, with a focus on their therapeutic potential.
Oncology: CDK4/6 Inhibition in Acute Myeloid Leukemia
A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2][3] One promising compound, referred to as Compound 83, has demonstrated significant anti-tumor activity in a mouse xenograft model of acute myeloid leukemia.[3]
Signaling Pathway
The canonical pathway involves CDK4 and CDK6 forming a complex with Cyclin D, which then phosphorylates the Retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing the transcription of genes required for the G1 to S phase transition in the cell cycle. Inhibition of CDK4/6 by this compound derivatives prevents Rb phosphorylation, leading to cell cycle arrest at the G1 phase and subsequent inhibition of tumor cell proliferation.
Caption: CDK4/6 Signaling Pathway Inhibition.
Quantitative Data
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Compound 83 | Mouse Xenograft | MV4-11 (AML) | Oral administration | Marked inhibition | [3] |
Experimental Protocol: Xenograft Model
Caption: Xenograft Model Experimental Workflow.
Methodology:
-
Cell Culture: MV4-11 human acute myeloid leukemia cells are cultured in appropriate media until a sufficient number of cells is obtained.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Implantation: A suspension of MV4-11 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Treatment: The this compound derivative (Compound 83) is administered orally once daily. The vehicle group receives the formulation excipients alone.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis, such as western blotting for pharmacodynamic markers (e.g., p-Rb).
Neurodegenerative Disease: Alzheimer's Disease
A pyridine amine derivative, PAT, has shown therapeutic potential in a transgenic mouse model of Alzheimer's disease (AD).[4] The proposed mechanism involves the inhibition of amyloid-beta (Aβ) aggregation and reduction of reactive oxygen species (ROS), thereby ameliorating cognitive deficits.[4]
Proposed Mechanism of Action
In Alzheimer's disease, the aggregation of amyloid-beta peptides is a key pathological event that leads to synaptic dysfunction and neuronal death. Oxidative stress, characterized by an increase in ROS, further exacerbates this neurotoxicity. The pyridine amine derivative PAT is suggested to interfere with Aβ aggregation and also possess antioxidant properties, thus protecting neurons.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for 2-(Pyridin-4-yl)thiazol-5-amine
Introduction
The heterocycle 2-(Pyridin-4-yl)thiazol-5-amine is a novel small molecule with potential therapeutic applications. Its structural similarity to known bioactive compounds, particularly those containing pyridine and thiazole moieties, suggests it may exhibit activity as a kinase inhibitor and/or an anticancer agent. Derivatives of similar scaffolds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, have demonstrated potent and selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and validated targets in cancer therapy.[1][2]
These application notes provide a comprehensive suite of protocols for the initial characterization of this compound's biological activity. The proposed workflow is designed to first assess its general cytotoxic effects on cancer cells and then to investigate its specific molecular mechanism of action, with a focus on kinase inhibition and cell cycle regulation.
Tier 1: Preliminary Screening
The initial tier of assays is designed to provide a broad overview of the compound's bioactivity. This includes a general cytotoxicity screen across a panel of cancer cell lines and a wide-ranging kinase inhibition profile.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic and anti-proliferative effects of this compound on various human tumor cell lines.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549, PC3)
-
Complete growth medium (specific to each cell line)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell proliferation) values.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of protein kinases using a radiometric or luminescence-based assay.[5][6]
Materials:
-
Purified recombinant kinases (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3, and a broader panel)
-
Kinase-specific substrate (peptide or protein)
-
[γ-33P]ATP or ATP for luminescence-based assays (e.g., ADP-Glo™)
-
Kinase reaction buffer
-
This compound (dissolved in DMSO)
-
96-well or 384-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the plate.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-33P]ATP for radiometric assays). The ATP concentration should ideally be at the Km value for each kinase to allow for accurate IC50 determination.[5]
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., high concentration of EDTA).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays, add the detection reagents according to the manufacturer's protocol and measure the luminescence.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.
Data Presentation: Tier 1 Screening
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Tissue of Origin | GI50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 1.2 |
| HCT116 | Colon Cancer | 0.8 |
| A549 | Lung Cancer | 2.5 |
| PC3 | Prostate Cancer | 5.1 |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (µM) |
|---|---|
| CDK4/Cyclin D1 | 0.05 |
| CDK6/Cyclin D3 | 0.12 |
| CDK1/Cyclin B | >10 |
| CDK2/Cyclin A | 8.5 |
| VEGFR2 | >10 |
| EGFR | >10 |
Tier 2: Mechanism of Action Studies
Based on the initial screening results suggesting potent CDK4/6 inhibition and anti-proliferative activity, the following assays are proposed to elucidate the cellular mechanism of action.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the anti-proliferative activity of the compound is due to cell cycle arrest, a characteristic effect of CDK inhibitors.[1]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at concentrations corresponding to 1x and 5x the GI50 value for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This assay determines whether the compound induces programmed cell death (apoptosis).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound as described for cell cycle analysis for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1x Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation: Tier 2 Studies
Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 45 | 35 | 20 |
| Compound (1x GI50) | 65 | 20 | 15 |
| Compound (5x GI50) | 80 | 10 | 10 |
Table 4: Apoptosis Induction in HCT116 Cells
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
|---|---|---|
| Vehicle Control | 2.1 | 1.5 |
| Compound (1x GI50) | 15.3 | 5.2 |
| Compound (5x GI50) | 30.8 | 12.4 |
Visualizations
Caption: Proposed experimental workflow for characterizing this compound.
Caption: Simplified CDK4/6-Rb signaling pathway, a potential target of the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes: Phenotypic Screening of 2-(Pyridin-4-yl)thiazol-5-amine
Introduction
Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that elicit a desired change in a cell's or organism's phenotype, without a preconceived target.[1] This method has been instrumental in the discovery of first-in-class drugs.[1] 2-(Pyridin-4-yl)thiazol-5-amine belongs to the aminothiazole class of compounds, which are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Analogs of this compound, particularly those with a pyridine-thiazole core, have been investigated as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical regulators of the cell cycle.[5][6] These findings suggest that this compound may exhibit valuable phenotypic effects, such as the inhibition of cancer cell proliferation, making it a promising candidate for phenotypic screening campaigns.
This document provides detailed application notes and protocols for the phenotypic screening of this compound, focusing on its potential anti-proliferative effects in cancer cell lines. The protocols described are based on established methods for characterizing the phenotypic consequences of small molecule kinase inhibitors.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound, based on the known activities of structurally similar pyridine-thiazole derivatives.
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 7.5 |
| HCT116 | Colorectal Carcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.8 |
| K562 | Chronic Myelogenous Leukemia | 9.3 |
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24-hour treatment)
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 45.2 | 30.1 | 24.7 |
| This compound (10 µM) | 68.5 | 15.3 | 16.2 |
Table 3: Apoptosis Induction in MCF-7 Cells by this compound (48-hour treatment)
| Treatment | % Annexin V Positive Cells |
| Vehicle (DMSO) | 5.1 |
| This compound (10 µM) | 22.8 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol describes a method for determining the anti-proliferative activity of this compound using a resazurin-based assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em: 560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubate for 24 hours.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Gate the cell population to exclude debris and doublets.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for phenotypic screening and characterization.
References
- 1. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for 2-(Pyridin-4-yl)thiazol-5-amine Derivatives as CDK4/6 Inhibitors
Topic: Mechanism of Action Studies for 2-(Pyridin-4-yl)thiazol-5-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and experimental protocols for studying the mechanism of action of a class of potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors based on the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold. While specific data for this compound is not extensively available, this document will focus on a well-characterized analog, compound 83 (5-(2-((5-(4-aminopiperidin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)-N-cyclopentyl-4-methylthiazol-2-amine), which has been identified as a clinical development candidate.[1]
These compounds are of significant interest in cancer research due to their ability to regulate the cell cycle. The protocols outlined below are designed to enable researchers to investigate the biochemical and cellular effects of these and similar molecules.
Mechanism of Action: CDK4/6 Inhibition
Cyclin D-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the G1 phase of the cell cycle.[1] In response to mitogenic signals, cyclin D proteins bind to and activate CDK4/6. The active CDK4/6-cyclin D complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[1] Phosphorylation of Rb releases it from the E2F transcription factor, allowing E2F to activate the transcription of genes required for the transition from G1 to S phase, thereby committing the cell to another round of division.[1]
In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation. 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, such as compound 83 , act as potent and selective inhibitors of CDK4 and CDK6.[1] By inhibiting these kinases, they prevent the phosphorylation of Rb, maintain the Rb-E2F complex, and thus block the G1-S transition, leading to G1 cell cycle arrest and inhibition of tumor growth.[1]
Signaling Pathway Diagram
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Compound 83.
Data Presentation
The following tables summarize the in vitro kinase inhibitory activity and anti-proliferative activity of representative 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | CDK4/Cyclin D1 Ki (μM) | CDK6/Cyclin D3 Ki (μM) | CDK1/Cyclin B Ki (μM) | CDK2/Cyclin A Ki (μM) | CDK7/Cyclin H Ki (μM) | CDK9/Cyclin T1 Ki (μM) |
| 78 | 0.001 | 0.034 | >5 | >5 | >5 | 0.364 |
| 83 | 0.015 | 0.075 | 3.815 | 0.399 | 0.760 | 0.773 |
| Palbociclib | 0.003 | 0.027 | >5 | >5 | >5 | 0.364 |
| Data are presented as the apparent inhibition constant (Ki). Data sourced from[1]. |
Table 2: Anti-proliferative Activity (GI50)
| Compound | Cell Line | Cancer Type | GI50 (μM) |
| 78 | MV4-11 | Acute Myeloid Leukemia | 0.023 |
| 83 | MV4-11 | Acute Myeloid Leukemia | 0.075 ± 0.005 |
| 83 | MDA-MB-453 | Breast Cancer | 0.618 ± 0.193 |
| Palbociclib | MV4-11 | Acute Myeloid Leukemia | 0.050 ± 0.004 |
| Palbociclib | MDA-MB-453 | Breast Cancer | 0.326 ± 0.047 |
| GI50 is the concentration for 50% inhibition of cell proliferation after a 72-hour treatment. Data are presented as mean ± standard deviation. Data sourced from[1]. |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against specific kinases.
Caption: Workflow for an in vitro kinase inhibition assay.
-
Recombinant kinases (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3)
-
Kinase-specific substrate (e.g., a peptide derived from Rb)
-
ATP
-
Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
Test compound and DMSO for dilution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader (luminometer)
-
384-well plates
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 3-fold dilution factor.
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase enzyme in kinase buffer to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP at its Km concentration.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [ATP]/Km).[1]
Cell Proliferation Assay (Resazurin/MTT)
This protocol measures the anti-proliferative effect of a compound on cancer cell lines.
Caption: Workflow for a cell proliferation assay.
-
Cancer cell lines (e.g., MV4-11, MDA-MB-453)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
Resazurin sodium salt or MTT reagent
-
96-well cell culture plates
-
Microplate reader (fluorometer or spectrophotometer)
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Add 10 µL of resazurin solution (or 20 µL of MTT solution) to each well and incubate for another 2-4 hours.
-
Measure the fluorescence (for resazurin) or absorbance (for MTT after solubilizing formazan crystals) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
Western Blot Analysis of Rb Phosphorylation
This protocol is used to determine if the test compound inhibits CDK4/6 activity within cells by measuring the phosphorylation status of its substrate, Rb.
-
Cell Treatment and Lysis:
-
Seed cells (e.g., MV4-11) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser780).[1]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle distribution, expecting an accumulation of cells in the G1 phase.
-
Cell Treatment and Fixation:
-
Seed cells and treat them with the test compound as described for the Western blot analysis.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An effective CDK4/6 inhibitor should show a dose-dependent increase in the G1 population.[1]
-
References
Application Notes and Protocols: Synthesis and Antifungal Activity of 2-Amino-4,5-Diarylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-amino-4,5-diarylthiazole derivatives and the evaluation of their antifungal activity. The protocols outlined below are based on established methodologies and are intended to guide researchers in the development of novel antifungal agents.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The thiazole scaffold is a prominent heterocyclic motif found in numerous pharmacologically active compounds. Specifically, 2-amino-4,5-diarylthiazole derivatives have garnered considerable interest due to their potential as potent antifungal agents. These compounds often exhibit broad-spectrum activity against various fungal species, including clinically relevant strains of Candida albicans.[1][2] The mechanism of action for some of these derivatives is believed to involve the inhibition of crucial fungal enzymes, such as lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[2][3]
Data Presentation: Antifungal Activity
The following table summarizes the in vitro antifungal activity of selected 2-amino-4,5-diarylthiazole derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.
| Compound ID | Substituents | Fungal Strain | MIC (µg/mL) | MIC (µM) | Reference |
| 4a1 | R1=H, R2=4-OCH3, R3=4-CH3 | C. albicans 186382 | - | - | [1] |
| 4a8 | R1=H, R2=3,4-di(OCH3), R3=4-CH3 | C. albicans 186382 | - | - | [1] |
| 4b19 | R1=H, R2=4-OCH3, R3=4-F | C. albicans 186382 | - | - | [1] |
| 4b23 | R1=H, R2=3,4-di(OCH3), R3=4-F | C. albicans 186382 | - | - | [1] |
| 5a8 | R1=H, R2=3,4-di(OH), R3=4-CH3 | C. albicans 186382 | - | 9 | [1][2] |
| Compound 1 | - | T. viride | - | - | [3] |
| Compound 8 | - | En. cloacae | - | - | [3] |
| 3h | - | C. neoformans | 8 | - | [4] |
| 3h | - | C. albicans | 8 | - | [4] |
| 3i | - | C. neoformans | 8 | - | [4] |
| 3i | - | T. mentagrophytes | 16 | - | [4] |
| 3a | - | T. mentagrophytes | 16 | - | [4] |
Note: "-" indicates data not specified in the provided search results. The MIC80 value for compound 5a8 was reported as 9 µM, which is comparable to the antifungal drug fluconazole.[1][2]
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives
This protocol describes a common method for synthesizing 2-amino-4,5-diarylthiazole derivatives, often involving the Hantzsch thiazole synthesis.[5]
Materials:
-
Substituted aryl ketone
-
Thiourea
-
Iodine
-
Ethanol
-
Appropriate aromatic aldehydes and acyl halides for further derivatization
-
Dichloromethane (DCM)
-
Boron tribromide (for demethylation)
-
Methanol
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of the 2-amino-4,5-diarylthiazole core: A mixture of a substituted acetophenone and thiourea in ethanol is heated in the presence of iodine to yield the 4,5-substituted-2-aminothiazole.[6]
-
Functionalization of the 2-amino group: The amino group of the thiazole core can be functionalized, for instance, by acylation. The 2-aminothiazole derivative is dissolved in a suitable solvent like dry pyridine, and an appropriate acyl halide is added. The reaction mixture is refluxed to produce the corresponding amide.[7]
-
Example: Synthesis of N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamide (4a8): This is a specific example of functionalization.
-
Demethylation to obtain the final active compound (e.g., 5a8): To a solution of the methoxy-substituted derivative (like 4a8) in dichloromethane at -56 °C, boron tribromide is added. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with methanol. The product is then worked up by washing with water and brine, drying over anhydrous Na₂SO₄, and evaporating the solvent under vacuum.[1]
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
Materials:
-
Synthesized 2-amino-4,5-diarylthiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans)
-
Positive control (e.g., Fluconazole)
-
ELISA reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the positive control (Fluconazole) in 100% DMSO to prepare stock solutions (e.g., 0.8 mg/mL).[1]
-
Preparation of Test Plates:
-
Dispense the RPMI 1640 medium into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds and the positive control in the microtiter plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).[1] The final concentration of DMSO should be kept low to avoid affecting fungal growth.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in RPMI 1640 medium according to CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 30 °C for 24-48 hours.[1]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. The absorbance of each well can be measured using an ELISA reader at a wavelength of 625 nm to quantify growth inhibition.[1]
Visualizations
Caption: General workflow for the synthesis of 2-amino-4,5-diarylthiazole derivatives.
Caption: Experimental workflow for the broth microdilution antifungal susceptibility assay.
Caption: Proposed mechanism of antifungal action via inhibition of CYP51.
References
- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]
- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
Application Notes: 2-(Pyridin-4-yl)thiazol-5-amine Scaffold in Macrofilaricidal Drug Development
Introduction
Filarial diseases, including onchocerciasis (River Blindness) and lymphatic filariasis, affect millions worldwide, causing severe disability and economic hardship.[1][2] The current treatment landscape is limited, primarily relying on drugs that target the microfilariae (the parasite's offspring) but lack significant activity against the long-lived adult worms (macrofilariae).[3][4][5] The development of a safe, effective, and orally administered macrofilaricidal drug is a critical goal for the elimination of these debilitating neglected tropical diseases.[1][4]
Initial high-throughput screening efforts identified a series of aminothiazole molecules with promising activity against various filarial parasites.[1][6][7] This scaffold, exemplified by an initial hit compound (Compound 1), demonstrated the potential to kill adult worms ex vivo and showed a significant reduction of adult worm burden in a mouse model of filariasis.[1] However, lead optimization efforts revealed metabolic liabilities associated with the thiazole core, specifically at the C-5 position.[1] This led researchers to explore alternative heterocyclic cores, culminating in the discovery of a novel series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, which exhibited superior potency, metabolic stability, and overall drug-like properties.[1][2]
These application notes provide a detailed overview of the progression from the initial aminothiazole scaffold to the development of the advanced 1,2,4-thiadiazole series, summarizing key data and experimental protocols for researchers in the field of anthelmintic drug discovery.
Data Presentation
The following tables summarize the quantitative data from structure-activity relationship (SAR) and pharmacokinetic studies, highlighting the evolution from the initial aminothiazole hit to the optimized thiadiazole leads.
Table 1: In Vitro Activity of Aminothiazole and Thiadiazole Analogs against Filarial Worms
| Compound ID | Core Scaffold | Substituents | O. gutturosa Adult Worm Motility EC50 (µM) | O. volvulus L5 Larvae Inhibition (1 µM) |
| 1 | Aminothiazole | - | >10 | Not Reported |
| 2 | 1,2,4-Thiadiazole | R1=H, R2=H | 0.23 | Not Reported |
| 3 | 1,2,4-Thiadiazole | R1=3-Me, R2=H | 0.12 | Not Reported |
| 31 | 1,2,4-Thiadiazole | R1=3-Me, R2=5-OMe | 0.048 | 100% |
| 47 | 1,2,4-Thiadiazole | R1=3-Me, R2=5-OEt | <0.025 | 100% |
Data sourced from Hawryluk et al., J Med Chem. 2022.[1]
Table 2: In Vivo Efficacy in L. sigmodontis Infected Rodent Models
| Compound ID | Animal Model | Dose and Route | Treatment Duration | Adult Worm Burden Reduction (%) |
| 1 | Mouse | 100 mg/kg, PO, BID | 28 days | 68% |
| 31 | Jird | 50 mg/kg, PO, QD | 7 days | 45% |
| 47 | Jird | 50 mg/kg, PO, QD | 7 days | 48% |
PO: Oral administration; BID: Twice daily; QD: Once daily. Data sourced from Hawryluk et al., J Med Chem. 2022.[1]
Table 3: ADME and Safety Profile of Lead Compounds
| Compound ID | Aqueous Solubility (pH 7.4, µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Human Microsomal Stability (% remaining after 60 min) | hERG Inhibition IC50 (µM) | Cytotoxicity (THLE-2 cells) IC50 (µM) |
| 1 | 1.1 | Not Reported | 0% | Not Reported | Not Reported |
| 31 | 12 | 19 | 82% | >30 | >50 |
| 47 | 3.5 | 18 | 91% | >30 | >50 |
ADME: Absorption, Distribution, Metabolism, and Excretion. Data sourced from Hawryluk et al., J Med Chem. 2022.[1]
Experimental Protocols
Protocol 1: General Synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines
This protocol describes a convergent synthesis pathway for the 1,2,4-thiadiazole core compounds.[1]
-
Formation of Amidine (II): An appropriately substituted nitrile (VI) undergoes a Pinner reaction to form the corresponding amidine (II).
-
Formation of Isothiocyanate (III): Commercially available amines are reacted with thiophosgene to yield the isothiocyanate intermediate (III).
-
Formation of Intermediate (V): The amidine (II) is added to the isothiocyanate (III) to form intermediate (V).
-
Cyclization: Intermediate (V) is cyclized to form the final 1,2,4-thiadiazole compounds.
Protocol 2: In Vitro Onchocerca gutturosa Motility and Viability Assay
This assay is used to determine the effect of compounds on the motility and viability of adult male O. gutturosa worms, a surrogate for O. volvulus.[1][3][8]
-
Worm Preparation: Adult male O. gutturosa worms are isolated from cattle hides.
-
Assay Setup: Individual worms are placed in 48-well plates containing culture medium (e.g., RPMI-1640 supplemented with serum).
-
Compound Addition: Test compounds are dissolved in DMSO and added to the wells at various concentrations. A solvent control (DMSO) and a positive control (e.g., Flubendazole) are included.
-
Motility Assessment: Worm motility is scored daily for 5 days using a microscope, based on a predefined scoring system (e.g., 100% for normal activity, 0% for no movement).
-
Viability Assessment (MTT Assay): On day 5, worm viability is quantitatively assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. Live worms metabolize the yellow MTT into purple formazan crystals. The amount of formazan produced is measured colorimetrically and is proportional to worm viability.[3][8]
-
Data Analysis: The EC50 value (the concentration at which 50% of the maximum effect on motility or viability is observed) is calculated.
Protocol 3: In Vivo Efficacy in the Litomosoides sigmodontis Jird Model
The L. sigmodontis infection model in jirds is a standard surrogate model to evaluate the in vivo macrofilaricidal activity of test compounds.[1]
-
Infection: Jirds are subcutaneously infected with 40 infective L3 larvae of L. sigmodontis.
-
Treatment Initiation: Treatment begins 35 days post-infection, allowing the worms to mature into adults.
-
Compound Administration: The test compound is formulated (e.g., as a suspension in 0.5% methylcellulose/0.25% Tween 80) and administered orally (PO) once or twice daily for a specified duration (e.g., 7-28 days).
-
Necropsy and Worm Recovery: At the end of the treatment period (e.g., day 42 post-infection), animals are euthanized. Adult worms are recovered from the thoracic cavity.
-
Efficacy Calculation: The number of worms in the treated group is compared to the vehicle-treated control group to calculate the percentage reduction in adult worm burden.
Visualizations
Caption: Lead optimization workflow from aminothiazole hit to thiadiazole candidates.
Caption: Workflow for the in vitro O. gutturosa motility and viability assay.
Caption: Protocol for in vivo macrofilaricidal efficacy testing in the jird model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Onchocerciasis Drug Discovery: In Vitro Evaluation of FDA-Approved Drugs against Onchocerca gutturosa in Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Antiwolbachial Drug Discovery for Treatment of Parasitic Filarial Worm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Onchocerciasis drug discovery: In vitro evaluation of FDA-approved drugs against onchocerca gutturosa in Gambia | DNDi [dndi.org]
- 6. Discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds for the treatment of human filarial infections | DNDi [dndi.org]
- 7. Discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds for the treatment of human filarial infections | DNDi América Latina [dndial.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Solubility Challenges with 2-(Pyridin-4-yl)thiazol-5-amine in Biological Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The effective use of 2-(Pyridin-4-yl)thiazol-5-amine and its analogs in biological assays is often hampered by its poor aqueous solubility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during experimental workflows, ensuring reliable and reproducible results in your research.
Troubleshooting Guide: Overcoming Solubility Hurdles
This guide addresses specific problems you might encounter when preparing this compound for biological assays.
Issue 1: Compound Precipitates Out of Solution When Diluting a DMSO Stock in Aqueous Buffer.
Cause: This is a common issue for hydrophobic compounds. While soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), the compound's solubility drastically decreases upon addition to an aqueous environment, causing it to precipitate.
Solutions:
-
Optimize DMSO Concentration:
-
For Biochemical Assays (e.g., Kinase Assays): Maintain a final DMSO concentration that keeps the compound soluble without significantly affecting enzyme activity. It is crucial to determine the maximum DMSO concentration your specific assay can tolerate. A common practice is to prepare inhibitor dilutions in DMSO and then add a small volume to the assay plate, ensuring the final DMSO concentration is typically 1-2% or lower.
-
For Cell-Based Assays: The final DMSO concentration should be kept as low as possible to avoid cellular toxicity. Most cell lines can tolerate up to 0.5% DMSO, and some robust lines may tolerate up to 1%.[1][2] It is recommended to keep the final DMSO concentration at or below 0.1% for sensitive or primary cell cultures.[1][2] To achieve this, prepare a highly concentrated stock solution in 100% DMSO (e.g., 200x the final desired concentration) and then perform serial dilutions.[1]
-
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small volume of the aqueous buffer to the DMSO stock, mix well, and then gradually add this mixture to the remaining buffer with continuous vortexing or stirring.
-
Use of Co-solvents: If DMSO alone is insufficient, a co-solvent system can be employed. Ethanol is a common co-solvent that can improve the solubility of non-polar compounds in aqueous solutions. Prepare your stock solution in a mixture of DMSO and ethanol before diluting in your assay buffer. The final concentration of all organic solvents should be carefully controlled and tested for effects on the assay.
Issue 2: Inconsistent Results in Biological Assays.
Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your assay, resulting in variable and unreliable data. The compound may be partially precipitated, leading to a lower effective concentration than intended.
Solutions:
-
Visual Inspection: Before use, always visually inspect your prepared solutions for any signs of precipitation. If the solution appears cloudy or has visible particles, it should not be used.
-
Sonication: Mild sonication can sometimes help to redissolve small amounts of precipitate that may have formed. However, be cautious as excessive sonication can degrade the compound.
-
pH Adjustment: The pyridine and amine groups in this compound suggest that its solubility will be pH-dependent.[3][4] As a basic compound, its solubility is expected to increase in acidic conditions due to the protonation of the nitrogen atoms.
Issue 3: Difficulty Preparing a Concentrated Aqueous Stock Solution.
Cause: The inherent low aqueous solubility of the compound makes it challenging to prepare a concentrated stock solution directly in water or buffer.
Solutions:
-
pH Modification: Prepare the aqueous solution with an acidic pH. The addition of a small amount of a biocompatible acid (e.g., HCl) to lower the pH can significantly increase the solubility of pyridine-containing compounds.[4] It is essential to ensure the final pH is compatible with your biological assay.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[5][6] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. For some applications, a co-solvent system with ethanol may also be effective.
Q2: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A2: This is cell-line dependent. For most cell lines, a final DMSO concentration of 0.5% is well-tolerated.[1] For sensitive or primary cells, it is best to keep the concentration at or below 0.1%.[1][2] It is always recommended to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.
Q3: My compound precipitates even when I use a low final DMSO concentration. What else can I do?
A3: If precipitation still occurs, consider the following:
-
Lower the final compound concentration: Your desired concentration may be above the solubility limit in the final assay medium.
-
Utilize pH modification: If your assay can tolerate a lower pH, preparing your final solution in a slightly acidic buffer can improve solubility.
-
Employ cyclodextrins: These can be very effective at increasing the aqueous solubility of hydrophobic compounds.
Q4: How do I prepare a solution of this compound using pH adjustment?
A4: Please refer to the detailed experimental protocol for pH modification provided in this guide. The general principle involves dissolving the compound in a slightly acidic aqueous solution and then adjusting the pH as needed, ensuring it remains within a range compatible with your assay.
Q5: Are there any specific types of biological assays where solubility of this compound is a known issue?
A5: Yes, compounds with similar structures, such as N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, are known to be investigated as kinase inhibitors, particularly for Aurora kinases.[7][8][9] In both biochemical kinase assays and cell-based proliferation assays, maintaining the compound in solution is critical for obtaining accurate IC50 values.
Quantitative Data Summary
Due to the limited availability of specific experimental solubility data for this compound in public literature, the following table provides general solubility information for structurally related aminothiazole and pyridine compounds to serve as a guideline.
| Solvent System | Compound Class | General Solubility | Reference |
| Water | 2-Aminothiazole | Soluble | [10] |
| Alcohols (e.g., Ethanol) | 2-Aminothiazole | Soluble | [10] |
| Diethyl Ether | 2-Aminothiazole | Soluble | [10] |
| Water | Pyridine | Miscible | [11] |
| DMSO | General Kinase Inhibitors | High (for stock solutions) | [12] |
Table 1. General Solubility of Related Compound Classes.
| Cosolvent/Vehicle | Final Concentration in Cell Culture | General Tolerance | Reference |
| DMSO | ≤ 0.1% | Generally safe for most cell lines | [1][2] |
| DMSO | 0.1% - 0.5% | Tolerated by many robust cell lines | [1][13] |
| DMSO | > 1% | Can be cytotoxic | [13][14] |
Table 2. General Tolerance of Cell Lines to DMSO.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution for Biological Assays
Objective: To prepare a concentrated stock solution of this compound in DMSO and perform serial dilutions for use in biological assays.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Assay buffer or cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Weigh out the required amount of this compound. b. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation (for a final assay concentration of 10 µM with 0.1% DMSO): a. Prepare an intermediate dilution of the 10 mM stock solution in 100% DMSO to 1 mM (1:10 dilution). b. From the 1 mM intermediate stock, prepare a 100 µM working stock by diluting 1:10 in assay buffer or cell culture medium. Vortex immediately and thoroughly. c. Add 1 µL of the 100 µM working stock to 99 µL of the final assay volume to achieve a final concentration of 1 µM and a final DMSO concentration of 0.1%. d. Note: Always prepare fresh working solutions for each experiment.
Protocol 2: Improving Aqueous Solubility using pH Modification
Objective: To increase the aqueous solubility of this compound by preparing a solution in a slightly acidic buffer.
Materials:
-
This compound (solid)
-
Sterile deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter
-
Sterile buffer components for your assay (e.g., Tris, HEPES)
Procedure:
-
Preparation of Acidified Water: Add a small amount of 0.1 M HCl to sterile deionized water to bring the pH to approximately 3-4.
-
Dissolving the Compound: a. Add the desired amount of this compound to the acidified water. b. Stir or vortex until the compound is fully dissolved.
-
Buffer Addition and pH Adjustment: a. Add the solid components of your desired buffer (e.g., Tris base, HEPES) to the solution. b. Slowly adjust the pH upwards using 0.1 M NaOH to the final desired pH of your assay. c. Monitor the solution closely for any signs of precipitation as the pH increases. If precipitation occurs, the concentration may be too high for that particular pH.
-
Final Volume and Sterilization: a. Bring the solution to the final desired volume with sterile deionized water. b. Sterile filter the final solution through a 0.22 µm filter.
Protocol 3: Cyclodextrin-Mediated Solubilization
Objective: To prepare an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water or assay buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of HP-β-CD Solution: a. Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM). The concentration of HP-β-CD may need to be optimized.
-
Complexation: a. Add the solid this compound directly to the HP-β-CD solution. b. Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
Clarification and Sterilization: a. After stirring, centrifuge the solution at high speed to pellet any undissolved compound. b. Carefully collect the supernatant. c. Sterile filter the final solution through a 0.22 µm filter.
Visualizations
Caption: A workflow for preparing and troubleshooting solutions of this compound.
Caption: Decision tree for selecting a solubilization strategy for this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. acid base - Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects [mdpi.com]
- 6. Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors [ir.lib.uth.gr]
- 10. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-(Pyridin-4-yl)thiazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-(Pyridin-4-yl)thiazol-5-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a multi-step synthesis culminating in a cyclization reaction to form the thiazole ring.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Thioamide Formation: The conversion of the starting pyridine-4-carboxamide to pyridine-4-carbothioamide is a critical step. Incomplete reaction will result in a low yield of the final product. | - Reaction Time and Temperature: Ensure the reaction with the thionating agent (e.g., Lawesson's reagent, Phosphorus Pentasulfide) is carried out for a sufficient duration and at the recommended temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reagent Quality: Use fresh, high-quality thionating agents. Lawesson's reagent can degrade over time. |
| Inefficient Cyclization: The final ring-closing step to form the thiazole is sensitive to reaction conditions. | - Base Selection: The choice and amount of base are crucial. A weak base like sodium bicarbonate is often used. Stronger bases can lead to side reactions. Titrate the amount of base to optimize the reaction.- Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are typically preferred. Ensure the solvent is dry, as water can interfere with the reaction.- Temperature Control: Maintain the recommended reaction temperature. Exceeding the optimal temperature can lead to decomposition of reactants and products. |
| Degradation of Starting Materials or Product: The pyridine and thiazole rings can be sensitive to harsh reaction conditions. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if using sensitive reagents.- Purification: Purify the intermediate compounds before proceeding to the next step to remove any impurities that might interfere with subsequent reactions. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in the crude product. | - Monitor Reaction Completion: Use TLC or LC-MS to ensure the reaction has gone to completion before work-up.- Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may remain in the final product. |
| Side Reactions: The presence of the pyridine nitrogen can lead to side reactions, such as N-alkylation if electrophilic reagents are present. | - Protecting Groups: If side reactions involving the pyridine nitrogen are suspected, consider using a suitable protecting group, although this will add extra steps to the synthesis.- Reaction Conditions: Optimize reaction conditions (temperature, reaction time, choice of base) to minimize the formation of side products. |
| Formation of Isomers: Depending on the synthetic route, there might be a possibility of forming isomeric products. | - Purification: Use column chromatography with an appropriate solvent system to separate the desired product from its isomers. Characterize the final product thoroughly using NMR and Mass Spectrometry to confirm its identity. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. | - Solvent Extraction: After quenching the reaction, perform a liquid-liquid extraction with a suitable organic solvent. Wash the organic layer with brine to remove water-soluble impurities.- Anti-solvent Precipitation: If the product is soluble in the reaction solvent, try adding an anti-solvent in which the product is insoluble to induce precipitation. |
| Emulsion Formation during Work-up: The presence of polar functional groups can sometimes lead to the formation of emulsions during aqueous work-up. | - Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.- Filtration through Celite: Pass the mixture through a pad of Celite to help separate the layers. |
| Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can be difficult to separate by column chromatography. | - Solvent System Optimization: Experiment with different solvent systems for column chromatography to improve separation.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 2-substituted-5-aminothiazoles?
A1: A common and effective method is a multi-step synthesis that involves the formation of a substituted thioamide, followed by reaction with an α-halocarbonyl compound containing a masked or protected amine group, and subsequent cyclization. An alternative is the Cook-Heilborn synthesis, which utilizes α-aminonitriles and a sulfur source.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. Use a suitable solvent system that provides good separation of the starting materials, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the desired product and any byproducts.
Q3: What are the key safety precautions to take during this synthesis?
A3: Many of the reagents used in this synthesis are hazardous.
-
Thionating agents like Lawesson's reagent and phosphorus pentasulfide are toxic and release hydrogen sulfide gas upon contact with moisture. Always handle them in a well-ventilated fume hood.
-
α-Halocarbonyl compounds are lachrymators and skin irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents like DMF and acetonitrile are toxic. Avoid inhalation and skin contact.
Q4: Can the pyridine nitrogen interfere with the reaction?
A4: Yes, the basic nitrogen atom in the pyridine ring can potentially react with electrophilic reagents or act as a base, which might interfere with the desired reaction pathway. In most cases, for the synthesis of this compound, the reaction conditions are mild enough that the pyridine nitrogen does not significantly interfere. However, if side reactions are observed, optimizing the base and reaction temperature is crucial.
Experimental Protocols
A plausible and adaptable experimental protocol for the synthesis of this compound is provided below, based on analogous syntheses.
Step 1: Synthesis of Pyridine-4-carbothioamide
-
To a solution of pyridine-4-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pyridine-4-carbothioamide.
Step 2: Synthesis of this compound
-
To a solution of pyridine-4-carbothioamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-amino-2-chloroacetonitrile hydrochloride (1.1 eq) and sodium bicarbonate (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of analogous 2-aryl-5-aminothiazole derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.
| Step | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Thioamide Formation | Arylcarboxamide, Lawesson's Reagent | Toluene | - | 110 | 4-6 | 70-90 |
| Thiazole Formation | Arylcarbothioamide, α-haloaminonitrile | DMF | NaHCO₃ | 25 | 12-16 | 50-70 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting low yield in synthesis.
Technical Support Center: Purification of 2-(Pyridin-4-yl)thiazol-5-amine and its Analogs
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-(Pyridin-4-yl)thiazol-5-amine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its analogs?
The most prevalent methods reported are silica gel column chromatography and recrystallization.[1][2][3] Solid-phase extraction (SPE) and preparative HPLC can also be employed for achieving high purity, especially when dealing with complex mixtures or closely related impurities.[4][5]
Q2: My compound is highly polar. How does this affect purification by column chromatography?
Highly polar compounds, typical for structures containing pyridine and amine functionalities, tend to have strong interactions with silica gel. This can lead to poor separation, tailing peaks, and sometimes irreversible adsorption. To mitigate this, consider using a more polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol mixtures.[6] Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can also significantly improve peak shape and recovery by neutralizing acidic sites on the silica.
Q3: Can I use acid-base extraction to purify my crude product?
Yes, acid-base extraction is a very effective preliminary purification step. Since these compounds contain a basic pyridine nitrogen and an amino group, they can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate or re-extract the purified amine.
Q4: What are some common impurities I should expect from the synthesis of these compounds?
Common impurities often include unreacted starting materials, such as α-haloketones and substituted thioureas, especially in Hantzsch-type syntheses.[1][7] Side-products from over-reaction, rearrangement, or decomposition under harsh reaction conditions can also be present. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial for identifying the number of impurities.[8]
Q5: My purified compound is an oil, but the literature reports a solid. What should I do?
If your compound is an oil, it may indicate the presence of residual solvent or impurities that are depressing the melting point. Try co-evaporation with a solvent in which your compound is poorly soluble (e.g., hexanes or diethyl ether) under high vacuum to remove trace solvents. If it remains an oil, re-purification by another method (e.g., chromatography if you previously recrystallized) is recommended.
Purification Troubleshooting Guides
Problem 1: Low or No Recovery from Silica Gel Column Chromatography
| Possible Cause | Suggested Solution |
| Compound is irreversibly adsorbed onto the silica gel. This is common for highly basic amines on acidic silica. | 1. Deactivate the Silica: Add 1-2% triethylamine or ammonia to your eluent system to cap the acidic silanol groups. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column. |
| Incorrect Eluent System. The mobile phase is not polar enough to elute the compound. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a dichloromethane/methanol system).[6] 2. TLC First: Always determine an appropriate solvent system using TLC before running a column. Aim for an Rf value of 0.2-0.4 for the best separation. |
| Compound Precipitation on the Column. The compound may be poorly soluble in the chosen eluent. | 1. Change Solvent System: Select an eluent in which your compound has better solubility. 2. Load with Minimal Solvent: Adsorb the crude material onto a small amount of silica gel (dry loading) instead of dissolving it in a large volume of solvent. |
Problem 2: Product is Contaminated After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Recrystallization Solvent. The chosen solvent may dissolve the compound too well at room temperature or not well enough when heated. | 1. Solvent Screening: Test a variety of solvents (e.g., ethanol, methanol, acetonitrile, benzene, or solvent pairs like ethanol/water) on a small scale to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[1][9] |
| Cooling Rate is Too Fast. Rapid cooling traps impurities within the crystal lattice. | 1. Slow Cooling: Allow the heated solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize crystal formation. |
| Impurity Co-crystallizes with the Product. The impurity has similar solubility properties to the target compound. | 1. Re-crystallize: Perform a second recrystallization. 2. Alternative Method: If impurities persist, an orthogonal purification method like column chromatography is necessary. |
Summary of Purification Techniques and Conditions
| Compound Type | Purification Method | Solvents / Conditions | Outcome / Yield | Reference |
| 2-Amino-thiazole derivatives | Column Chromatography | Dichloromethane/Methanol (98:2 to 95:5) | White solid, 52% yield | [6] |
| 2-Amino-thiazole | Recrystallization | Benzene | 99.9% purity, 88.9% yield | [9] |
| 2-Amino-4-aryl-thiazole derivatives | Recrystallization | Hot Ethanol | Crystalline solid, 85% yield | [3] |
| General 2-aminothiazoles | Column Chromatography | Silica gel | Purified products | [2] |
| Thiazole-Pyridine Hybrids | Column Chromatography | Ethyl acetate/Heptane (gradient) | Purified product, 84% yield | [10] |
| N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine HCl | Filtration & Washing | Acetonitrile | 100% purity (by LCMS) | [11] |
| Aminothiazole derivatives | Acid/Base Wash | Dissolve in Na2CO3 solution, filter, then acidify with acetic acid to pH 6 to precipitate. | Purified solid | [12] |
Visualized Workflows
Caption: General workflow for selecting a purification strategy.
Caption: Troubleshooting low recovery from silica gel columns.
Detailed Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 100% Dichloromethane or Hexane). For every 1g of crude material, use approximately 50-100g of silica gel.
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure. Ensure the packed bed is level and free of air bubbles. Drain the excess solvent until it is just level with the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the column eluent (or a slightly stronger solvent like DCM) and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Carefully add the eluent to the column. Begin with a low polarity mobile phase and gradually increase the polarity (gradient elution) based on your initial TLC analysis. For aminothiazoles, a common gradient is from 100% Dichloromethane to 5-10% Methanol in Dichloromethane.[6]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it is insoluble at room temperature, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[1][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold recrystallization solvent, and allow them to air-dry or dry in a vacuum oven.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). Your product should precipitate out as a solid or an oil.
-
Final Extraction/Filtration:
-
If a solid precipitates, collect it by vacuum filtration.
-
If an oil forms, extract it back into an organic solvent (e.g., Dichloromethane), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 9. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 10. BJOC - Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors [beilstein-journals.org]
- 11. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
stability of 2-(Pyridin-4-yl)thiazol-5-amine in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of 2-(Pyridin-4-yl)thiazol-5-amine in various solvents and pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: Based on the general solubility of similar heterocyclic compounds, polar aprotic solvents are often a good starting point. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used for creating stock solutions. For aqueous studies, the solubility may be limited. It is crucial to experimentally determine the solubility in your specific buffer system. Some related compounds have shown solubility in mixtures of water and methanol.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be pH-dependent due to the presence of the basic pyridine and amine functionalities. At low pH, the pyridine nitrogen and the exocyclic amine are likely to be protonated, which may influence the compound's stability and solubility. Conversely, at high pH, the compound will be in its free base form. Forced degradation studies under acidic and basic conditions are recommended to determine the pH range where the compound is most stable.[1][3] General degradation pathways for amines can include hydrolysis and oxidation.[4][5]
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the stability of small molecules like this compound.[1] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of degradation products, which aids in structure elucidation.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize degradation products if they are isolated.[6]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented, related thiazole-containing compounds have been shown to undergo photodegradation.[6] Amine-containing compounds can be susceptible to oxidative degradation.[3] Under acidic or basic conditions, hydrolysis of the thiazole ring or other susceptible bonds could occur. It is essential to conduct forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to identify the likely degradation products and pathways for this specific molecule.[3][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during an aqueous stability study. | The compound has low aqueous solubility at the tested pH and concentration. | - Determine the aqueous solubility across a range of pH values before initiating stability studies.- Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol), ensuring the co-solvent itself does not cause degradation.- Lower the concentration of the compound in the study. |
| Multiple new peaks appear in the HPLC chromatogram after a short time. | The compound is rapidly degrading under the experimental conditions (e.g., inappropriate pH, solvent, or light exposure). | - Immediately analyze a freshly prepared sample to confirm the initial purity.- Review the storage and handling conditions. Protect the sample from light and store at a lower temperature.- Re-evaluate the pH and solvent choice. The compound may be unstable in that specific medium. |
| Loss of parent compound peak in HPLC with no corresponding appearance of degradation peaks. | - The degradants may not be UV-active at the chosen wavelength.- The degradants may be precipitating out of solution.- The degradants may be volatile.- The degradants may be adsorbing to the sample vial or HPLC column. | - Use a Diode Array Detector (DAD) to screen for peaks at different wavelengths.- Analyze the sample with a mass spectrometer (LC-MS) which can detect non-UV active compounds.- Visually inspect the sample for any precipitate.- Use silanized glass vials to minimize adsorption. |
| Inconsistent stability results between experimental repeats. | - Inconsistent preparation of solutions (e.g., pH, concentration).- Fluctuation in environmental conditions (e.g., temperature, light exposure).- Issues with the analytical method (e.g., non-robust HPLC method). | - Ensure accurate and consistent preparation of all solutions and buffers.- Tightly control the temperature and light exposure during the experiment.- Validate the stability-indicating HPLC method for robustness, precision, and accuracy. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
| Methanol | ~ 5.0 |
| Ethanol | ~ 2.5 |
| Acetonitrile | ~ 1.0 |
| Water (pH 7.4) | < 0.1 |
Note: This data is illustrative and should be determined experimentally.
Table 2: Illustrative Results of a Forced Degradation Study for this compound
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 15% | 2 |
| 0.1 M NaOH | 24 hours | 8% | 1 |
| 3% H₂O₂ | 24 hours | 25% | 3 |
| Heat (60°C) | 48 hours | 5% | 1 |
| Light (ICH Q1B) | 1.2 million lux hours | 12% | 2 |
Note: This data is for illustrative purposes to demonstrate a typical output of a forced degradation study. Actual results will vary.
Experimental Protocols
Protocol 1: General Workflow for Assessing Compound Stability
This protocol outlines the general steps for evaluating the stability of this compound.
Caption: General workflow for stability testing.
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light. Sample at defined time points and dilute for analysis.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at a specified temperature (e.g., 60°C or 80°C). Sample at defined time points. A parallel sample should be kept at the recommended storage temperature (e.g., 4°C) as a control.
-
Photostability: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.
Logical Relationships
Troubleshooting Decision Tree for Unexpected Degradation
Caption: Troubleshooting unexpected degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
common side reactions in the synthesis of pyridinyl-thiazole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinyl-thiazole compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Hantzsch Thiazole Synthesis
Question 1: My Hantzsch reaction is giving a mixture of products with the same mass, leading to purification difficulties. What is the likely cause?
Answer: You are likely observing the formation of regioisomers: the expected 2-(pyridin-2-ylamino)thiazole and the isomeric 3-(pyridin-2-yl)-2-iminothiazoline. This is a common issue when using N-substituted thioureas, such as 1-(pyridin-2-yl)thiourea. The regiochemical outcome is highly dependent on the reaction's pH.
-
Under neutral or basic conditions: The reaction typically yields the 2-aminothiazole derivative as the major product.
-
Under acidic conditions: The formation of the 3-substituted-2-iminothiazoline isomer is favored and can sometimes become the predominant product.[1]
Troubleshooting Steps:
-
Control the pH: For selective synthesis of the 2-aminothiazole isomer, ensure your reaction medium is neutral or slightly basic. If you are starting with the hydrochloride salt of a reactant, add a non-nucleophilic base to neutralize it.
-
Purification: If a mixture is formed, separation can be challenging due to similar polarities.
-
Column Chromatography: Use a high-resolution silica gel column with a shallow gradient of a polar solvent (e.g., ethyl acetate in hexanes).
-
Recrystallization: Attempt fractional recrystallization from various solvents.
-
Derivatization: In some cases, derivatizing the mixture (e.g., via acylation) may alter the physical properties of the isomers enough to allow for easier separation, followed by deprotection.
-
Question 2: The yield of my Hantzsch thiazole synthesis is consistently low. How can I improve it?
Answer: Low yields in the Hantzsch synthesis, which is generally a high-yielding reaction, can stem from several factors:
-
Purity of Starting Materials: Ensure the α-haloketone is free of impurities and has not decomposed. Similarly, the pyridinylthiourea should be of high purity.
-
Reaction Temperature: While heating is often required, excessive temperatures can lead to decomposition of reactants or products. Optimize the temperature by running small-scale trials at different temperatures (e.g., from room temperature to reflux).
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to the formation of degradation products.
-
Solvent Choice: The choice of solvent can impact reaction rates and yields. Ethanol is commonly used and generally effective.
Section 2: Claisen-Schmidt Condensation for Linking Pyridine and Thiazole Moieties
Question 3: I am performing a Claisen-Schmidt condensation between a pyridinyl aldehyde and a thiazole-containing ketone, but I am getting significant side products. What are they and how can I avoid them?
Answer: The most common side reactions in a base-catalyzed Claisen-Schmidt condensation include:
-
Self-Condensation of the Ketone: If the thiazole-containing ketone has enolizable α-hydrogens, it can react with itself. This is more likely if the ketone is more reactive than the aldehyde or if the reaction conditions are too harsh.
-
Cannizzaro Reaction: If the pyridinyl aldehyde has no α-hydrogens and you are using a strong base (e.g., concentrated NaOH), the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Michael Addition: The desired α,β-unsaturated ketone (enone) product can act as a Michael acceptor. An enolate (from the starting ketone) can add to this product, leading to a dimeric or polymeric side product.
Troubleshooting Steps:
-
Choice of Base: Use a milder base (e.g., K₂CO₃, LiOH) or a catalytic amount of a stronger base (NaOH, KOH) to minimize side reactions. Base catalysis is generally preferred over acid catalysis for aromatic aldehydes to avoid potential Friedel-Crafts type side reactions with the aromatic ring.[2]
-
Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the desired crossed-condensation over side reactions.
-
Order of Addition: Slowly add the ketone to a mixture of the aldehyde and the base. This maintains a low concentration of the enolate, reducing the rate of self-condensation.
-
Reactant Stoichiometry: Using a slight excess of the aldehyde can help to ensure the ketone enolate reacts preferentially with it.
Quantitative Data Summary
Due to the variability in substrates and specific reaction conditions, quantitative data on side product formation is often not generalizable. However, the following table summarizes the qualitative impact of key parameters on the outcome of common synthetic steps.
| Reaction Step | Parameter | Condition | Expected Outcome |
| Hantzsch Thiazole Synthesis | pH | Neutral / Basic | Favors formation of the 2-aminothiazole isomer. |
| pH | Acidic (e.g., 10M-HCl-EtOH) | Favors formation of the 3-substituted-2-iminothiazoline isomer.[1] A yield of 73% has been reported in a specific case. | |
| Claisen-Schmidt Condensation | Catalyst | Strong Base (e.g., NaOH, KOH) | Higher reaction rate, but increased risk of self-condensation and Cannizzaro side reactions. |
| Catalyst | Weaker Base (e.g., K₂CO₃) | Slower reaction rate, but generally higher selectivity for the desired crossed-condensation product. | |
| Temperature | Low (0 °C - RT) | Reduces rates of side reactions like self-condensation and Michael addition. | |
| Temperature | High (Reflux) | Increases reaction rate but may promote side product formation and reactant/product degradation. |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-(Pyridin-2-ylamino)thiazole via Hantzsch Synthesis (Neutral Conditions)
-
Reactant Preparation: Dissolve 1.0 equivalent of the desired α-haloketone and 1.1 equivalents of 1-(pyridin-2-yl)thiourea in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., in a 3:7 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is between 7 and 8.
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Isolation: The product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.
Visualizations
Logical Workflow: Troubleshooting Isomer Formation in Hantzsch Synthesis
Caption: Troubleshooting logic for isomer formation in Hantzsch synthesis.
Reaction Pathway: Key Side Reactions in Claisen-Schmidt Condensation
Caption: Potential side reactions in Claisen-Schmidt condensation.
References
Technical Support Center: Addressing Metabolic Instability of the Thiazole Ring
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering metabolic instability issues with thiazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the thiazole ring susceptible to metabolic breakdown?
The thiazole ring's susceptibility to metabolism stems from its electronic properties and the presence of heteroatoms (sulfur and nitrogen). The ring is electron-rich, making it a target for oxidative enzymes, particularly Cytochrome P450s (CYPs).[1][2] The sulfur atom can be oxidized, and the C4-C5 double bond is prone to epoxidation, which can lead to ring scission.[3][4][5][6][7][8]
Q2: What are the most common metabolic pathways for thiazole-containing drugs?
The primary metabolic pathways are catalyzed by Cytochrome P450 enzymes and involve oxidation at several positions.[3][5][6][7] Key transformations include:
-
S-oxidation: Oxidation of the sulfur atom to form an S-oxide.[3][5][6][7]
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N-oxidation: Oxidation of the nitrogen atom to form an N-oxide.[3][5][6][7]
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Epoxidation: Oxidation across the C4-C5 double bond to form a reactive epoxide intermediate.[3][4][5][6][7] This is often the initial step leading to ring opening.
-
Ring Scission: The unstable epoxide intermediate can undergo rearrangement and cleavage, leading to the opening of the thiazole ring.[4][8][9] This can result in the formation of reactive species like acyl thioureas or thioamides.[3][8][10]
Q3: Which specific Cytochrome P450 (CYP) isoforms are typically involved in thiazole metabolism?
Several CYP isoforms have been implicated in the metabolism of thiazole-containing compounds. The specific isoform involved depends on the overall structure of the drug molecule. Commonly involved enzymes include CYP3A4, CYP2C9, CYP2C19, CYP2D6, and CYP2E1.[3] For example, the metabolism of clomethiazole to an N-oxide is known to be mediated by CYP2E1 and CYP3A4.[3]
Q4: Can the metabolites of thiazole rings be toxic?
Yes, some metabolites can be reactive and potentially toxic. The epoxidation of the thiazole ring can lead to the formation of electrophilic reactive metabolites (RMs).[3][5][6][7] These RMs can covalently bind to essential macromolecules like proteins and DNA, which can lead to idiosyncratic adverse drug reactions and toxicity.[3][5][6][7] The formation of thioamides and acyl thioureas from ring scission are also considered protoxins.[3][8][10]
Q5: How can I predict if my new thiazole-containing compound is likely to be metabolically unstable?
In silico tools and initial in vitro screening are effective predictive methods.
-
In Silico Docking: Molecular docking studies with various CYP isoforms can help identify the preferred site of metabolism (SOM) on the molecule.[3][7] Software can predict whether the thiazole ring itself is likely to orient towards the heme active site of the enzyme.
-
In Vitro Screening: Incubating the compound with human liver microsomes (HLM) is a standard early assay to determine metabolic stability. A high clearance rate in this assay suggests metabolic liability.[2]
Q6: What are the primary strategies to improve the metabolic stability of a thiazole ring?
There are two main approaches:
-
Steric Hindrance: Introducing bulky substituents near the sites of metabolism on the thiazole ring can physically block the approach of metabolizing enzymes.
-
Electronic Modification & Scaffold Hopping: Modifying the electronic properties of the ring or replacing it entirely can reduce its susceptibility to oxidation. This includes:
-
Replacing with Electron-Deficient Rings: Swapping the thiazole for more electron-deficient heterocycles like pyrazoles or pyridines can significantly lower clearance.[2]
-
Bioisosteric Replacement: Using bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a common strategy. Examples include replacing the thiazole with an oxadiazole, triazole, or imidazole.[11][12]
-
Troubleshooting Guides
Issue 1: My thiazole-containing compound shows high clearance in human liver microsome (HLM) assays.
| Possible Cause | Troubleshooting Step |
| Thiazole Ring Oxidation: The thiazole ring is likely a primary site of metabolism. | 1. Metabolite Identification: Perform LC-MS/MS analysis to identify metabolites. Look for mass shifts corresponding to oxidation (+16 Da for S-oxide, N-oxide, or epoxidation) or ring opening products.[9] 2. CYP Inhibition Studies: Co-incubate your compound with known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or isoform-specific inhibitors to see if clearance is reduced. This confirms CYP-mediated metabolism.[10] 3. Structural Modification: Synthesize analogs with blocking groups (e.g., methyl, fluoro) on or near the thiazole ring to sterically hinder enzyme access. |
| Metabolism at another site: The instability may not be due to the thiazole ring itself, but another "soft spot" on the molecule. | 1. In Silico Prediction: Use metabolite prediction software (e.g., MetaSite) to identify other potential sites of metabolism on the molecule.[2] 2. Isotope Labeling: Synthesize a version of your compound with stable isotopes (e.g., ¹³C, ¹⁵N) on the thiazole ring. If the major metabolites retain the isotopic label, it confirms the ring is intact. |
Issue 2: I am unable to identify the expected thiazole metabolites using LC-MS/MS.
| Possible Cause | Troubleshooting Step |
| Unstable Metabolites: Ring-opened metabolites or reactive epoxides can be highly unstable and difficult to detect directly. | 1. Trapping Experiments: Incubate the compound in the presence of a trapping agent like glutathione (GSH).[13][14] Reactive metabolites will form stable adducts with GSH, which are easier to detect by a characteristic mass shift (+305 Da). 2. Aldehyde Trapping: If ring opening is suspected to form an aldehyde, use a trapping agent like methoxyamine to form a stable oxime, which can be detected by LC-MS/MS.[9] |
| Low Abundance: The metabolites may be forming at levels below the limit of detection of the instrument. | 1. Increase Incubation Time/Concentration: Use a higher concentration of your parent compound or a longer incubation time with liver microsomes to generate more metabolites. 2. Use High-Resolution Mass Spectrometry: Employ a high-resolution instrument (e.g., Q-TOF) for more sensitive and accurate mass detection, which helps distinguish metabolites from background noise.[9] |
| Incorrect Fragmentation: The MS/MS fragmentation method may not be optimal for the expected metabolite structures. | 1. Manual Inspection: Manually review the full scan MS data for expected masses. 2. Refine MS/MS Method: If a potential metabolite is found, optimize the collision energy to obtain a clear fragmentation pattern that can help elucidate the structure. |
Visualizations
Metabolic Pathways of the Thiazole Ring
Caption: Key metabolic pathways of the thiazole ring.
Workflow for Investigating Metabolic Instability
Caption: Experimental workflow for addressing metabolic instability.
Strategies to Enhance Metabolic Stability
Caption: Logic diagram of strategies to improve stability.
Data Summary Tables
Table 1: Common Metabolic Reactions of the Thiazole Ring
| Reaction Type | Enzyme Class | Resulting Metabolite | Potential Consequences |
| Epoxidation | Cytochrome P450 | Thiazole Epoxide | Highly reactive; precursor to ring opening.[3][5][6][7] |
| S-Oxidation | Cytochrome P450 | Thiazole-S-oxide | Can alter compound polarity and activity. |
| N-Oxidation | Cytochrome P450 | Thiazole-N-oxide | Can alter compound polarity and activity.[4] |
| Ring Scission | Cytochrome P450 | Acyl thiourea, Thioamide | Formation of pro-toxic metabolites.[3][8][10] |
Table 2: Strategies to Mitigate Thiazole Ring Metabolism
| Strategy | Approach | Example | Outcome |
| Steric Blockade | Introduce a bulky group adjacent to the site of metabolism. | Adding a methyl or fluoro group to the C4 or C5 position. | Physically hinders CYP enzyme access, reducing the rate of oxidation. |
| Scaffold Hopping | Replace the entire thiazole ring with a different, more stable heterocycle. | Replace thiazole with a pyridine or pyrazole.[2] | Lowers the electron density of the ring system, making it less prone to oxidation and significantly lowering clearance.[2] |
| Bioisosteric Replacement | Substitute the thiazole ring with a bioisostere that maintains biological activity but has improved metabolic properties. | Replace thiazole with 1,2,4-oxadiazole or 1,2,3-triazole.[11][12][15] | Can maintain necessary pharmacophore interactions while removing the metabolically liable sulfur atom or double bond. |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the rate of disappearance of a thiazole-containing compound when incubated with liver microsomes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile with internal standard (for quenching).
-
-
Methodology:
-
Prepare a working solution of the test compound (e.g., 100 µM in buffer).
-
In a 96-well plate, add phosphate buffer.
-
Add HLM to achieve a final protein concentration of 0.5-1.0 mg/mL.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the T=0 sample.
-
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)
-
Objective: To detect and identify the formation of electrophilic reactive metabolites by trapping them with glutathione.
-
Materials:
-
Same as Protocol 1.
-
Glutathione (GSH) stock solution (e.g., 100 mM in water).
-
-
Methodology:
-
Follow the setup for the metabolic stability assay (Protocol 1).
-
Prior to adding the test compound, add GSH to the incubation wells to a final concentration of 1-5 mM.
-
Initiate the reaction with NADPH and incubate for a fixed time (e.g., 60 minutes).
-
Quench the reaction with cold acetonitrile.
-
Process the samples as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the samples via LC-MS/MS.
-
Search for the expected mass of the GSH adduct (Mass of Parent Drug + 305.06 Da).
-
If a potential adduct is found, perform MS/MS fragmentation to confirm the structure. The fragmentation pattern should show a characteristic neutral loss of pyroglutamic acid (129 Da) from the glutathione moiety.[13][14]
-
References
- 1. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 4. tandfonline.com [tandfonline.com]
- 5. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 2-(Pyridin-4-yl)thiazol-5-amine in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address resistance to the investigational compound 2-(Pyridin-4-yl)thiazol-5-amine in cell lines. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has started to show reduced sensitivity. How can I confirm the development of resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the parental (sensitive) cell line with the suspected resistant cell line. A significant increase in the IC50 value indicates the acquisition of resistance.
Q2: What are the common molecular mechanisms that could lead to resistance to a kinase inhibitor like this compound?
A2: While the specific target of this compound may still be under investigation, resistance to kinase inhibitors often involves two main principles:
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Reactivation of the target pathway: The cancer cells find a way to reactivate the signaling pathway that the drug is inhibiting. Common mechanisms include:
-
Activation of alternative survival pathways: The cancer cells become dependent on a different signaling pathway for their growth and survival, bypassing the effects of the drug. A common bypass pathway is the PI3K/Akt/mTOR pathway.[4][5][6][7][8][9]
Q3: How can I investigate which of these resistance mechanisms is occurring in my cell line?
A3: A combination of molecular biology techniques can help elucidate the resistance mechanism. A good starting point is to perform a Western blot analysis to examine the phosphorylation status of key signaling proteins in both the sensitive and resistant cell lines, with and without drug treatment. Key proteins to investigate include those in the MAPK/ERK and PI3K/Akt pathways (e.g., p-ERK, p-MEK, p-Akt, p-S6).
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After Treatment
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance with a Dose-Response Curve:
-
Culture both the parental (sensitive) and the suspected resistant cells.
-
Treat both cell lines with a range of concentrations of this compound for a fixed period (e.g., 72 hours).
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 value for each cell line.
-
A rightward shift in the dose-response curve and a significantly higher IC50 value for the suspected resistant line confirms resistance.
-
-
Analyze Key Signaling Pathways:
-
Perform Western blotting to assess the activation state of the MAPK and PI3K/Akt pathways.
-
Compare the levels of phosphorylated (active) and total proteins in sensitive and resistant cells, both at baseline and after drug treatment. An increase in p-ERK or p-Akt in resistant cells, especially in the presence of the drug, suggests pathway reactivation or bypass.
-
Problem 2: Western Blot Analysis Shows Reactivation of the MAPK Pathway
Possible Cause: The resistant cells have developed a mechanism to overcome the drug's inhibition of the MAPK pathway.
Troubleshooting Steps:
-
Investigate Upstream Activators:
-
Explore Combination Therapy:
Problem 3: Western Blot Analysis Shows Activation of the PI3K/Akt Pathway
Possible Cause: The resistant cells are now using the PI3K/Akt pathway as a primary survival signal.[5][6][7][8][9]
Troubleshooting Steps:
-
Confirm PI3K/Akt Pathway Dependency:
-
Treat the resistant cells with a PI3K inhibitor (e.g., Buparlisib) or an Akt inhibitor (e.g., Ipatasertib) alone and in combination with this compound.
-
A significant decrease in cell viability with the PI3K/Akt inhibitor alone or in combination suggests dependency on this pathway.
-
-
Investigate the Cause of PI3K/Akt Activation:
-
Sequence key genes in the PI3K/Akt pathway, such as PIK3CA and PTEN, for mutations.
-
Examine the expression and activation of upstream RTKs that can activate the PI3K pathway.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) |
| Parental (Sensitive) | 0.1 |
| Resistant Subclone 1 | 5.8 |
| Resistant Subclone 2 | 8.2 |
Table 2: Hypothetical Effects of Combination Therapy on Resistant Cell Line Viability (% Inhibition)
| Treatment | Concentration (µM) | % Inhibition (Resistant Subclone 1) |
| This compound | 1 | 20% |
| MEK Inhibitor | 0.5 | 35% |
| This compound + MEK Inhibitor | 1 + 0.5 | 85% |
| PI3K Inhibitor | 0.5 | 40% |
| This compound + PI3K Inhibitor | 1 + 0.5 | 90% |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and any combination drugs. Add the drugs to the appropriate wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Western Blotting
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Cell Lysis: Treat cells with the drug(s) for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathways implicated in resistance to targeted therapies.
Caption: Workflow for investigating and overcoming drug resistance.
References
- 1. Mechanisms of resistance to the melanoma drug PLX4032 uncovered - ecancer [ecancer.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Melanomas acquire resistance to B-RAF(V600E) inhibition by RTK or N-RAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Raf/MEK/ERK pathway can govern drug resistance, apoptosis and sensitivity to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ERK signaling mediates resistance to immunomodulatory drugs in the bone marrow microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for detecting impurities in 2-(Pyridin-4-yl)thiazol-5-amine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2-(Pyridin-4-yl)thiazol-5-amine samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound samples?
A1: Impurities in this compound samples can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These originate from the manufacturing process and can include unreacted starting materials, intermediates, by-products, and residual solvents. Given a likely synthesis route, potential process-related impurities could include:
-
4-cyanopyridine (starting material)
-
Thioglycolic acid or its esters (reagents)
-
By-products from incomplete cyclization or side reactions.
-
-
Degradation Products: These form due to the decomposition of the drug substance under the influence of light, heat, humidity, acid, or base.[1] Potential degradation pathways for aminothiazole derivatives include hydrolysis of the amine group and oxidation of the thiazole ring.[1] Photodegradation has also been observed in some thiazole-containing compounds.[2]
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for impurity profiling of non-volatile organic compounds like this compound.[3] It allows for the separation and quantification of various impurities in a single run. For volatile impurities, such as residual solvents, Gas Chromatography (GC) is the preferred method. Mass Spectrometry (MS) coupled with HPLC (LC-MS) or GC (GC-MS) is invaluable for the identification and structural elucidation of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structure confirmation of isolated impurities.[2]
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assay of the active ingredient. To develop such a method, you need to perform forced degradation studies.[4][5][6] This involves subjecting the this compound sample to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[5][6] The stressed samples are then analyzed by HPLC to ensure that the degradation peaks are well-resolved from the main peak of the active pharmaceutical ingredient (API).
Q4: My HPLC chromatogram shows significant peak tailing for the main component. What could be the cause and how can I fix it?
A4: Peak tailing is a common issue when analyzing basic compounds like this compound, which contains a pyridine and an amine group. The primary cause is often the interaction of these basic functional groups with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[7][8][9]
Here are some troubleshooting steps:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) protonates the silanol groups, reducing their interaction with the basic analyte.[10]
-
Use an end-capped column: These columns have fewer free silanol groups, minimizing secondary interactions.[8][9]
-
Increase the buffer concentration: A higher buffer concentration can help to mask the residual silanol groups.[9]
-
Use a different stationary phase: Consider a column with a different chemistry, such as a polar-embedded phase, which can provide better peak shape for basic compounds.[8]
-
Check for column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[9]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Injection issue (air bubble, clogged syringe) | Purge the injector and ensure the sample loop is completely filled. |
| Detector issue (lamp off, wrong wavelength) | Check that the detector lamp is on and set to the correct wavelength (e.g., around 254 nm or the λmax of the compound). | |
| Incorrect mobile phase composition | Prepare fresh mobile phase and ensure the correct proportions of solvents. | |
| Peak fronting | Sample solvent stronger than the mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload | Dilute the sample. | |
| Split peaks | Clogged inlet frit or void in the column | Replace the inlet frit or the column. |
| Sample solvent incompatibility | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. | |
| Baseline noise or drift | Air bubbles in the system | Degas the mobile phase. |
| Contaminated mobile phase or column | Use HPLC-grade solvents and flush the column. | |
| Detector lamp aging | Replace the detector lamp. | |
| Irreproducible retention times | Inconsistent mobile phase preparation | Prepare the mobile phase carefully and consistently. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. | |
| Pump malfunction | Check for leaks and ensure the pump is delivering a constant flow rate. |
Sample Preparation Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low sample recovery | Incomplete dissolution | Use a solvent in which the compound is freely soluble. Sonication may help. |
| Adsorption to container surfaces | Use silanized glassware or polypropylene vials. | |
| Presence of extraneous peaks | Contamination from glassware or solvents | Use clean glassware and high-purity solvents. |
| Sample degradation during preparation | Prepare samples fresh and protect them from light and heat if necessary. |
Experimental Protocols
Example HPLC-UV Method for Impurity Profiling
This is a starting point and may require optimization for your specific sample and instrument.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. |
Forced Degradation Protocol
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for an extended period.[11]
Visualizations
Caption: Experimental workflow for HPLC analysis of impurities.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. waters.com [waters.com]
- 8. chromtech.com [chromtech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. ijprajournal.com [ijprajournal.com]
Technical Support Center: Optimizing Reaction Conditions for Thiazolo[4,5-b]pyridine Reduction
Welcome to the technical support center for the reduction of thiazolo[4,5-b]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic step.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the reduction of the thiazolo[4,5-b]pyridine core.
Q1: I am observing low to no conversion of my thiazolo[4,5-b]pyridine starting material during catalytic hydrogenation. What are the potential causes and solutions?
A1: Low or no conversion in catalytic hydrogenation is a common issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions. The thiazolo[4,5-b]pyridine structure itself contains potential catalyst poisons.
Potential Causes:
-
Catalyst Poisoning: The sulfur atom in the thiazole ring and the nitrogen atom in the pyridine ring can act as potent inhibitors for many hydrogenation catalysts, particularly those based on palladium and platinum.[1]
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate under the applied conditions.
-
Poor Hydrogen Availability: Inadequate hydrogen pressure or poor mixing can limit the reaction rate.
-
Solvent Effects: The solvent may not be optimal for dissolving the substrate or for the catalyst's performance.
Troubleshooting Steps:
-
Catalyst Selection:
-
Consider using catalysts less susceptible to sulfur poisoning. While palladium on carbon (Pd/C) is a common choice, it can be easily poisoned. Platinum-based catalysts like PtO₂ (Adam's catalyst) or platinum on carbon (Pt/C) might offer better resistance.[2]
-
Raney Nickel is another robust option, especially for reductions where desulfurization is also a desired outcome.[3][4][5] However, if the thiazole ring needs to be retained, the amount and activity of Raney Nickel should be carefully controlled.[3]
-
-
Reaction Conditions Optimization:
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. Some reductions of N-heterocycles require elevated pressures to proceed efficiently.[6][7]
-
Increase Temperature: Cautiously increase the reaction temperature. However, be aware that higher temperatures can also lead to side reactions.
-
Improve Agitation: Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen gas.
-
-
Solvent Choice:
-
Catalyst Loading: Increase the catalyst loading (wt%) to compensate for any partial deactivation.
Q2: My reduction is leading to a mixture of products, including some where the thiazole ring appears to have been opened (desulfurization). How can I improve the selectivity?
A2: The cleavage of the carbon-sulfur bonds in the thiazole ring is a known side reaction, particularly with aggressive reducing agents or harsh conditions.
Potential Causes:
-
Harsh Reducing Agent: Raney Nickel is well-known for its ability to effect desulfurization.[3][4][5] The activity of the Raney Nickel, the temperature, and the reaction time will all influence the extent of desulfurization.
-
High Temperature: Elevated temperatures can promote C-S bond cleavage.
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the desired reduction is complete can lead to over-reduction and ring opening.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
If desulfurization is to be avoided, switch from Raney Nickel to a milder catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).
-
Hydride reducing agents like sodium borohydride (NaBH₄) are generally chemoselective for the reduction of specific functional groups and are less likely to cause desulfurization of the thiazole ring itself, though their effectiveness on the pyridine ring may vary.[8]
-
-
Milder Reaction Conditions:
-
Lower Temperature: Perform the reaction at a lower temperature to disfavor the higher activation energy pathway of C-S bond cleavage.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.
-
-
Catalyst Modification: In some cases, catalyst poisons can be used in a controlled manner to increase selectivity. For example, quinoline is sometimes used to modify the activity of hydrogenation catalysts.[1]
Q3: I am trying to selectively reduce a substituent on the thiazolo[4,5-b]pyridine core without reducing the pyridine ring. What conditions should I explore?
A3: Achieving chemoselectivity can be challenging due to the reactivity of the pyridine ring to hydrogenation. The choice of reducing agent is critical.
Potential Solutions:
-
Hydride Reducing Agents:
-
Sodium Borohydride (NaBH₄): This is a mild reducing agent that is often used for the reduction of aldehydes and ketones.[8][9] It is generally not reactive towards aromatic rings. If you have a reducible functional group (e.g., a nitro group that can be reduced to an amine, or a carbonyl group), NaBH₄ in a suitable solvent like methanol or ethanol would be a good starting point.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups, including esters and amides.[10][11][12][13] However, it is also generally unreactive towards isolated aromatic rings. Strict anhydrous conditions are necessary when using LiAlH₄.[12]
-
-
Transfer Hydrogenation: This method uses a hydrogen donor (e.g., formic acid, ammonium formate) in the presence of a catalyst (often Pd/C). It can sometimes offer different selectivity compared to catalytic hydrogenation with H₂ gas.
-
Protecting Groups: If other methods fail, consider protecting the pyridine nitrogen. Quaternization of the nitrogen can alter its electronic properties and reactivity, potentially allowing for selective reduction of other parts of the molecule.
Frequently Asked Questions (FAQs)
Q: What are the most common catalysts used for the hydrogenation of N-heterocycles like thiazolo[4,5-b]pyridine?
A: The most common heterogeneous catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Platinum(IV) oxide (PtO₂, Adam's catalyst), and Raney Nickel.[2] The choice of catalyst depends on the desired outcome (e.g., full saturation vs. partial reduction) and the presence of other functional groups. Homogeneous catalysts, such as those based on Iridium, are also used for the hydrogenation of N-heterocycles.[14][15]
Q: Can I use sodium borohydride (NaBH₄) to reduce the pyridine ring of a thiazolo[4,5-b]pyridine?
A: Generally, sodium borohydride is not strong enough to reduce an aromatic pyridine ring.[8] It is primarily used for the reduction of aldehydes, ketones, and imines.[9] However, if the pyridine ring is activated, for example by quaternization to a pyridinium salt, then reduction with NaBH₄ may be possible.
Q: What is the role of an acidic additive in the catalytic hydrogenation of pyridines?
A: The basic nitrogen atom in the pyridine ring can adsorb to the surface of the metal catalyst and inhibit its activity. An acidic additive, such as acetic acid or a small amount of HCl, can protonate the pyridine nitrogen.[1] This prevents it from binding to the catalyst surface, thereby reducing catalyst inhibition and often increasing the reaction rate.
Q: How can I monitor the progress of my reduction reaction?
A: The progress of the reaction should be monitored regularly using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). This will help you determine when the starting material has been fully consumed and prevent the formation of over-reduced or side products.
Data Presentation
Table 1: Common Reducing Agents and Their Typical Applications in Heterocyclic Chemistry
| Reducing Agent | Abbreviation | Typical Substrates Reduced | Notes on Selectivity and Limitations |
| Catalytic Hydrogenation (H₂) | - | Alkenes, Alkynes, Nitro groups, Imines, Aromatic rings | Catalyst choice is critical for selectivity (e.g., Pd/C, Pt/C, Raney Ni). Can be prone to catalyst poisoning by sulfur and nitrogen.[1][2] |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones, Imines | Generally does not reduce esters, carboxylic acids, amides, or aromatic rings.[8] Safer and easier to handle than LiAlH₄. |
| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic acids, Amides, Nitriles, Epoxides | A very powerful and non-selective reducing agent.[10][13] Reacts violently with water and protic solvents.[12] |
| Raney Nickel | - | Alkenes, Alkynes, Nitro groups, Carbonyls, C-S bonds | Highly active catalyst. Often leads to desulfurization, which can be a desired or undesired side reaction.[3][4][5] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of a Thiazolo[4,5-b]pyridine Derivative
-
Preparation: In a suitable pressure vessel, dissolve the thiazolo[4,5-b]pyridine derivative (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Carefully add the chosen catalyst (e.g., 10% Pd/C, 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 80 °C) for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: A general experimental workflow for the catalytic hydrogenation of thiazolo[4,5-b]pyridine derivatives.
Caption: A troubleshooting decision tree for addressing low conversion in catalytic hydrogenation.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. reddit.com [reddit.com]
- 3. ias.ac.in [ias.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. adichemistry.com [adichemistry.com]
- 13. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 2-(Pyridin-4-yl)thiazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Pyridin-4-yl)thiazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory scale?
A1: The most prevalent method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3][4][5] This involves the cyclization reaction between an α-halocarbonyl compound and a compound containing an N-C-S fragment, such as thiourea.[2] For the target molecule, this would typically involve the reaction of a 2-halo-1-(pyridin-4-yl)ethan-1-one derivative with a suitable thiourea equivalent.
Q2: Are there alternative synthetic strategies to the traditional Hantzsch synthesis?
A2: Yes, several modifications and alternative routes have been developed. These include one-pot multi-component procedures, the use of solid-supported catalysts, and microwave-assisted synthesis to improve yields and reduce reaction times.[2][6][7] For instance, some methods employ α-diazoketones and thiourea in the presence of PEG-400 for a greener synthesis. Other approaches involve domino alkylation-cyclization reactions of propargyl bromides with thioureas.[2]
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Key safety considerations for the scale-up of the Hantzsch synthesis include:
-
Exothermic Reaction: The initial S-alkylation and subsequent cyclization steps can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Reagent Handling: α-haloketones are lachrymatory and corrosive. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Solvent Selection: The choice of solvent should consider not only reaction performance but also flammability, toxicity, and ease of removal on a large scale.
-
Pressure Build-up: In a sealed reactor, the evolution of gaseous byproducts could lead to pressure build-up. The reactor system should be designed to handle or vent potential pressure increases safely.
Q4: What is the potential biological significance of this class of compounds?
A4: Aminothiazole scaffolds are important structural units in medicinal chemistry and have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8] Specifically, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and are validated targets for anticancer drug discovery.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. Ensure the quality of starting materials, as impurities can inhibit the reaction. |
| Side reactions. | The Hantzsch synthesis can sometimes yield isomeric byproducts.[10] Running the reaction under acidic conditions has been shown to alter the regioselectivity.[10] Consider optimizing the pH of the reaction mixture. | |
| Product precipitation issues. | The product may be partially soluble in the reaction solvent. Ensure complete precipitation by cooling the mixture and adding an anti-solvent if necessary. | |
| Product Purity Issues | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. A slight excess of thiourea is often used to ensure complete conversion of the α-haloketone.[11] |
| Formation of byproducts. | Byproducts can arise from self-condensation of the α-haloketone or decomposition of thiourea. Optimize reaction temperature and addition rates to minimize these. | |
| Inefficient purification. | Recrystallization is a common purification method for aminothiazoles.[12] Screen various solvent systems to find one that provides good recovery and purity. Column chromatography may be necessary for challenging separations. | |
| Difficulty with Product Isolation | Product is an oil or does not crystallize easily. | Attempt to form a salt (e.g., hydrochloride) of the amine product, which may have better crystalline properties. Use seeding with a small amount of pure crystalline product to induce crystallization. |
| Product is highly soluble in the workup solvent. | Minimize the volume of solvent used during workup. Back-extract the aqueous phase with a suitable organic solvent to recover any dissolved product. | |
| Scale-Up Challenges | Poor heat transfer and exotherm control. | Use a jacketed reactor with efficient stirring and a reliable temperature control system. Consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation. |
| Inconsistent product quality between batches. | Standardize all process parameters, including raw material quality, reaction temperature, addition rates, mixing speed, and workup procedures. | |
| Filtration difficulties with large quantities of solid. | Select appropriate filtration equipment for the scale of the operation (e.g., Nutsche filter). Ensure the particle size of the crystalline product is suitable for efficient filtration by controlling the crystallization process. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of a 2-Amino-4-(pyridin-yl)thiazole Derivative
This protocol is adapted from the synthesis of 2-Amino-4-(pyridin-2-yl)thiazole and should be optimized for the specific 4-pyridyl and 5-amino isomers.[13]
-
Reaction Setup: To a solution of 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reaction Execution: Stir the mixture at 70°C and monitor the reaction by LC/MS.
-
Workup and Isolation: After approximately 2 hours, or upon reaction completion, cool the mixture to room temperature to allow for product precipitation.
-
Purification: Collect the precipitate by vacuum filtration and wash with acetone. The solid can be further purified by dissolving in 2 M NaOH, extracting with ethyl acetate, drying the combined organic layers over Na₂SO₄, and concentrating in vacuo. For higher purity, recrystallization from a suitable solvent such as ethanol may be performed.[12]
Key Considerations for Scale-Up
-
Reagent Addition: For larger scales, consider adding the 2-bromo-1-(pyridin-4-yl)ethanone solution to a heated solution of thiourea in the reactor to better control the initial exotherm.
-
Temperature Control: Maintain the internal temperature strictly at the optimized value using a jacketed reactor with a thermal control unit.
-
Mixing: Ensure efficient mixing throughout the reaction to maintain homogeneity and improve heat transfer. The impeller design and agitation speed are critical parameters.
-
Crystallization: Develop a controlled crystallization procedure by defining the cooling profile and agitation rate to obtain a consistent particle size distribution, which is crucial for efficient filtration and drying.
Quantitative Data
Table 1: Illustrative Reaction Parameters for Scale-Up
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| 2-bromo-1-(pyridin-4-yl)ethanone HBr | 10 g (1.0 eq) | 1.0 kg (1.0 eq) |
| Thiourea | 3.0 g (1.1 eq) | 0.3 kg (1.1 eq) |
| Solvent (Ethanol) | 100 mL | 10 L |
| Temperature | 70°C | 70-75°C (monitor exotherm) |
| Reaction Time | 2-4 hours | 4-6 hours (monitor by IPC) |
| Typical Yield | 50-60% | 55-65% (optimized) |
| Purity (by HPLC) | >95% (after chromatography) | >98% (after recrystallization) |
Visualizations
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of this compound.
Signaling Pathway: Potential Mechanism of Action
Caption: Plausible inhibitory action on the CDK4/6-pRb-E2F cell cycle pathway.
References
- 1. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.iucr.org [journals.iucr.org]
Validation & Comparative
comparative analysis of 2-(Pyridin-4-yl)thiazol-5-amine with other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor development is continually evolving, with a persistent search for novel scaffolds that offer improved potency, selectivity, and pharmacological properties. Among the myriad of heterocyclic compounds explored, the 2-(pyridin-4-yl)thiazol-5-amine core and its derivatives have emerged as a promising pharmacophore. This guide provides a comparative analysis of a representative pyridinyl-thiazole-based kinase inhibitor against established drugs targeting key cell cycle and mitotic kinases, supported by experimental data and detailed methodologies.
Introduction to the Pyridinyl-Thiazole Scaffold
The pyridinyl-thiazole scaffold is a versatile heterocyclic structure that has been successfully employed in the design of inhibitors for various kinase families. Notably, derivatives such as N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have demonstrated high potency and selectivity as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1] This guide will focus on a representative compound from this series, herein referred to as Compound 83 , and compare its performance with the approved CDK4/6 inhibitor Palbociclib and the pan-Aurora kinase inhibitor Danusertib (PHA-739358) .
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table summarizes the inhibitory activity of Compound 83, Palbociclib, and Danusertib against a panel of key kinases.
| Kinase Target | Compound 83 (Kᵢ, nM) | Palbociclib (IC₅₀, nM) | Danusertib (PHA-739358) (IC₅₀, nM) |
| CDK4/cyclin D1 | 1 | 11 | - |
| CDK6/cyclin D3 | 34 | 15 | - |
| CDK1/cyclin B | >5000 | >5000 | - |
| CDK2/cyclin A | >5000 | >5000 | - |
| CDK7/cyclin H | >5000 | - | 62 |
| CDK9/cyclin T1 | >5000 | - | 4 |
| Aurora A | - | - | 13 |
| Aurora B | - | - | 79 |
| Aurora C | - | - | 61 |
| Abl | - | - | 25 |
| c-RET | - | - | 31 |
| FGFR1 | - | - | 47 |
Data for Compound 83 is presented as Kᵢ (inhibition constant) values[2], while data for Palbociclib[3] and Danusertib are presented as IC₅₀ (half-maximal inhibitory concentration) values. A direct comparison should be made with this in mind. "-" indicates data not available in the cited sources.
Cellular Proliferation and Mechanism of Action
The anti-proliferative activity of these inhibitors was assessed in various cancer cell lines.
| Cell Line | Compound 83 (GI₅₀, nM) | Palbociclib (IC₅₀, nM) | Danusertib (PHA-739358) (IC₅₀, µM) |
| MV4-11 (Leukemia) | 23 | - | - |
| K562 (CML) | - | - | 0.05 - 3.06 |
| HL60 (APL) | - | - | 0.05 - 3.06 |
| C13* (Ovarian) | - | - | 10.40 (24h), 1.83 (48h) |
| A2780cp (Ovarian) | - | - | 19.89 (24h), 3.88 (48h) |
Data for Compound 83 is presented as GI₅₀ (concentration for 50% inhibition of cell proliferation)[2]. Data for Danusertib is presented as IC₅₀[4]. "-" indicates data not available in the cited sources.
Compound 83 and Palbociclib exert their anti-proliferative effects by inhibiting CDK4 and CDK6, leading to a G1 phase cell cycle arrest. This is achieved by preventing the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.[2]
Danusertib , on the other hand, is a pan-Aurora kinase inhibitor that also shows activity against other kinases like Abl and FGFR1.[5] Its primary mechanism involves the disruption of mitosis by inhibiting Aurora kinases A, B, and C, which are crucial for centrosome separation, spindle assembly, and cytokinesis.[6] Inhibition of these kinases leads to mitotic arrest, polyploidy, and ultimately apoptosis.[6]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by these inhibitors.
Caption: CDK4/6-Rb Signaling Pathway and Inhibition.
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for ADP-Glo™ Kinase Assay.
Protocol:
-
Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase of interest, its specific substrate, ATP (at a concentration near the Kₘ for each kinase), and the test inhibitor at various concentrations.[7] Incubate the reaction at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8][9] Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.[8][9] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The amount of light generated is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitors and incubate for 72 hours.
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[10][11][12]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells and determine the GI₅₀ or IC₅₀ values.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect specific proteins in a sample and assess their phosphorylation status.
Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[14][15]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Rb (Ser780) or phospho-Histone H3 (Ser10)) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[16]
Conclusion
The this compound scaffold and its derivatives, exemplified by Compound 83, represent a promising class of kinase inhibitors. The comparative analysis demonstrates that these compounds can achieve high potency and selectivity for specific kinase targets, such as CDK4/6, rivaling established drugs like Palbociclib. The detailed experimental protocols provided herein offer a robust framework for the evaluation and comparison of novel kinase inhibitors. Further exploration of this scaffold may lead to the development of new therapeutic agents with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. youtube.com [youtube.com]
- 8. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. chondrex.com [chondrex.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. ptglab.com [ptglab.com]
Validating the Biological Target of 2-(Pyridin-4-yl)thiazol-5-amine and Structurally Related Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of 2-(Pyridin-4-yl)thiazol-5-amine and its structural analogs. While the definitive biological target of this compound is not extensively documented in publicly available research, the pyridine-thiazole scaffold is a well-established pharmacophore in drug discovery, frequently associated with kinase inhibition. This guide will focus on the most prominent biological targets for this class of compounds, particularly Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and present a framework for target validation and comparison with alternative inhibitors.
I. Overview of Potential Biological Targets
The pyridine-thiazole core is a versatile scaffold found in numerous compounds with diverse biological activities. Research has indicated that derivatives of this structure can act as potent inhibitors of various protein kinases and other important cellular targets. While the specific target of this compound requires further investigation, based on the activity of structurally related molecules, potential targets include:
-
Cyclin-Dependent Kinases (CDKs) : Notably, CDK4 and CDK6 are frequent targets. Several 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of CDK4/6.[1][2]
-
Other Kinases : The pyridine-thiazole motif has also been incorporated into inhibitors of CDK1, CDK2/GSK3β, c-Met kinase, CLK1, and PI3Kα.[1][3][4]
-
Other Cellular Targets : Various other proteins have been identified as targets for this scaffold, including Matrix Metalloproteinases (MMPs), Bcl-2, HDACs, STAT3, and HEC1.[3]
-
Antimicrobial and Antiparasitic Targets : Some pyridine-thiazole derivatives have shown antimicrobial, antifungal, and macrofilaricidal activity, suggesting they may interact with targets specific to these organisms.[5][6]
Given the strong body of evidence, this guide will focus on CDK4/6 as the primary putative target for validation.
II. Comparative Analysis of Pyridine-Thiazole Derivatives as CDK4/6 Inhibitors
Several research initiatives have synthesized and evaluated pyridine-thiazole derivatives for their ability to inhibit CDK4/6. Below is a summary of the inhibitory activity of representative compounds against CDK4/6 and their anti-proliferative effects on cancer cell lines.
| Compound | Target | IC50 / Ki (µM) | Cell Line | GI50 (µM) | Reference |
| Compound 2b (a N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine) | CDK4 | 0.036 | MCF-7 | 0.0136 | [1] |
| Compound 78 (a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine) | CDK4/6 | Ki: 0.001 (CDK4), 0.034 (CDK6) | MV4-11 | 0.023 | [2] |
| Compound 83 (a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative) | CDK4/6 | Potent inhibitor (data in reference) | MV4-11 | Potent inhibitor (data in reference) | [2] |
| Palbociclib (Approved CDK4/6 Inhibitor) | CDK4/6 | Ki: 0.003 (CDK4), 0.027 (CDK6) | MDA-MB-453 | 0.326 | [2] |
III. Experimental Protocols for Target Validation
Validating CDK4/6 as the biological target of this compound or its analogs involves a series of biochemical and cell-based assays.
A. Biochemical Assays: Direct Target Engagement
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified CDK4/6.
-
Methodology:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes are incubated with the test compound at various concentrations.
-
A known CDK4/6 substrate, such as a Retinoblastoma (Rb) protein fragment, and ATP (often radiolabeled [γ-³²P]ATP) are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at 30°C.
-
The reaction is stopped, and the phosphorylated substrate is quantified using methods like scintillation counting, autoradiography, or fluorescence-based assays (e.g., LanthaScreen™).
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
B. Cell-Based Assays: Cellular Target Engagement and Phenotypic Effects
1. Western Blot Analysis of Rb Phosphorylation:
-
Objective: To assess the inhibition of CDK4/6 activity in a cellular context by measuring the phosphorylation of its primary substrate, Rb.
-
Methodology:
-
Cancer cell lines with an intact Rb pathway (e.g., MCF-7, MV4-11) are treated with the test compound at various concentrations for a specified duration (e.g., 24 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated Rb (e.g., at Ser780, a CDK4-specific site) and total Rb.
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized by chemiluminescence. A decrease in the ratio of phosphorylated Rb to total Rb indicates CDK4/6 inhibition.
-
2. Cell Cycle Analysis:
-
Objective: To determine if the compound induces G1 cell cycle arrest, a hallmark of CDK4/6 inhibition.
-
Methodology:
-
Cells are treated with the test compound for 24-48 hours.
-
Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.
-
Inhibition of CDK4/6 prevents cells from progressing from the G1 to the S phase, leading to an accumulation of cells in the G1 phase.
-
3. Anti-proliferative Assay:
-
Objective: To measure the cytostatic or cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the test compound.
-
After a 72-hour incubation period, cell viability is assessed using assays such as MTT, resazurin, or CellTiter-Glo®.
-
The concentration that inhibits cell growth by 50% (GI50) is calculated.
-
IV. Visualizations
A. Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 4. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Pyridin-2-yl)-1,3-thiazol-2-amine | 1215073-56-5 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Structure-Activity Landscape of 2-(Pyridin-4-yl)thiazol-5-amine Analogs: A Comparative Guide
For researchers and scientists engaged in drug discovery, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(Pyridin-4-yl)thiazol-5-amine analogs and related compounds, offering insights into their potential as therapeutic agents. While direct and extensive SAR studies on the precise this compound scaffold are limited in publicly available research, this guide draws comparisons from closely related structures to illuminate key determinants of activity.
The 2-aminothiazole moiety, particularly when coupled with a pyridine ring, represents a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, most notably protein kinases.[1][2] Variations in substitution on both the thiazole and pyridine rings, as well as the nature of the amine functionality, can profoundly influence potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Structural Modifications
To elucidate the SAR of this class of compounds, we have compiled and compared data from studies on analogous chemical series. The following tables summarize the impact of structural variations on the biological activity of these related molecules.
Table 1: SAR of 4-(Thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine Analogs as CDK4/6 Inhibitors
This series, while featuring a pyrimidine bridge, provides valuable insights into the roles of substitutions on the thiazole and pyridine rings in kinase inhibition.
| Compound ID | Thiazole C2-Substituent | Thiazole C4-Substituent | Pyridine Ring Substituent | CDK4 Ki (nM) | CDK6 Ki (nM) | Antiproliferative GI50 (nM, MV4-11 cells) |
| 78 | -NH2 | -CH3 | 5-(4-methylpiperazin-1-yl) | 1 | 34 | 23 |
| Analog A | -NH-cyclopentyl | -CH3 | Unsubstituted | >5000 | >5000 | >10000 |
| Analog B | -NH-cyclopentyl | -CH3 | 5-F | 10 | 42 | 456 |
| Analog C | -NH-cyclopentyl | -CF3 | 5-F | 21 | 105 | 344 |
Data synthesized from a study on CDK4/6 inhibitors.[3]
Key Insights from Table 1:
-
A basic amine substituent on the pyridine ring, such as the piperazine group in compound 78 , is crucial for potent CDK4/6 inhibition and cellular activity.[3]
-
Substitution at the C2 position of the thiazole with a cyclopentylamino group significantly impacts potency, with further modifications on the pyridine ring being necessary to restore activity.
-
The nature of the substituent at the C4 position of the thiazole ring (e.g., -CH3 vs. -CF3) influences inhibitory activity, suggesting this position is sensitive to electronic and steric effects.[3]
Table 2: SAR of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Derivatives as Bloom Helicase Inhibitors
This series shares the pyridin-4-yl and a 2-amino-heterocycle motif, offering transferable SAR knowledge despite the different heterocyclic core.
| Compound ID | Western Moiety | Eastern Phenyl Substituent | BLM IC50 (µM) |
| 1 (Lead) | Pyridin-4-yl | 3,4-dichloro | 1.4 |
| 4a | Phenyl | 3,4-dichloro | >50 |
| 4b | Pyridin-2-yl | 3,4-dichloro | >50 |
| 4c | Pyridin-3-yl | 3,4-dichloro | 3.5 |
Data from a study on Bloom Helicase inhibitors.[4]
Key Insights from Table 2:
-
The position of the nitrogen atom in the pyridine ring is critical for activity. The pyridin-4-yl and pyridin-3-yl analogs demonstrate potent inhibition, while the pyridin-2-yl analog is inactive.[4] This highlights the importance of the nitrogen's location for potential hydrogen bonding or electrostatic interactions within the target's binding site.
-
Replacement of the pyridine ring with a phenyl group leads to a complete loss of activity, underscoring the essential role of the pyridine nitrogen.[4]
Signaling Pathways and Experimental Workflows
The primary targets of 2-(pyridin-4-yl)thiazole-based compounds are often protein kinases, which are central players in cellular signaling pathways that regulate cell cycle progression, proliferation, and survival.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
Analogs of the 2-(pyridin-4-yl)thiazole scaffold have shown significant activity as inhibitors of CDKs, particularly CDK4 and CDK6. These kinases are key regulators of the G1 phase of the cell cycle.
Caption: CDK4/6 signaling pathway and the point of inhibition by 2-(pyridin-4-yl)thiazole analogs.
General Experimental Workflow for Kinase Inhibition Assay
The evaluation of these compounds typically follows a standardized workflow to determine their inhibitory potency against specific kinases.
Caption: A generalized workflow for determining the in vitro inhibitory activity of analogs against a target kinase.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay (Example: CDK4/Cyclin D1)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme complex.
-
Retinoblastoma (Rb) protein substrate.
-
Adenosine-5'-triphosphate (ATP).
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
Procedure:
-
A solution of the test compound is serially diluted in DMSO and then in assay buffer.
-
The CDK4/Cyclin D1 enzyme and Rb substrate are mixed in the assay buffer.
-
The enzyme/substrate mixture is added to the wells of a microplate containing the diluted test compounds.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve. Apparent inhibition constants (Ki) can be calculated from the IC50 values.[3]
Cell Proliferation Assay (Example: MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MV4-11).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The concentration required to inhibit cell growth by 50% (GI50) is determined from the dose-response curve.[3]
Conclusion
The structure-activity relationship of this compound analogs and related compounds is a complex but crucial area of study for the development of novel therapeutics, particularly kinase inhibitors. The available data from analogous series consistently highlight the importance of the pyridine nitrogen's position and the nature of substituents on both the thiazole and pyridine rings for potent biological activity. Further targeted synthesis and evaluation of a focused library of this compound analogs are warranted to fully delineate the SAR of this specific scaffold and unlock its therapeutic potential. The experimental protocols and pathway visualizations provided herein offer a foundational framework for researchers to design and interpret future studies in this promising chemical space.
References
- 1. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 2-(Pyridin-4-yl)thiazol-5-amine derivatives
A Comparative Guide to the Efficacy of 2-(Pyridin-4-yl)thiazol-5-amine Derivatives in Cancer Research
The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of derivatives with potent anticancer activity. These compounds have been shown to target diverse biological pathways crucial for cancer cell proliferation and survival. This guide provides a comparative analysis of the efficacy of different classes of these derivatives, supported by experimental data from published studies. The key mechanisms of action explored include the induction of genetic instability, inhibition of cyclin-dependent kinases (CDKs), and inhibition of Aurora kinases.
Data Presentation
The following tables summarize the in vitro efficacy of various this compound derivatives against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Pyridine-Thiazole Hybrid Molecules
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3 (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-2-propen-1-one | HL-60 (Leukemia) | 0.57 | [1] |
| 4 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | 60-cell line screen | Growth inhibition of >50% at 10 µM | [1] |
Table 2: Efficacy of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives as CDK4/6 Inhibitors
| Compound | CDK4 Ki (nM) | CDK6 Ki (nM) | MV4-11 GI50 (nM) | MDA-MB-453 GI50 (nM) | Reference |
| 78 | 1 | 34 | 23 | Not Determined | [2] |
| 83 | 4 | 30 | 209 | >3000 | [2] |
| 99 | 41 | 82 | 32 | 115 | [2] |
| Palbociclib | 3 | 27 | 50 | 326 | [2] |
Table 3: Efficacy of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives as Aurora Kinase Inhibitors
| Compound | Aurora A Ki (nM) | Aurora B Ki (nM) | Reference |
| 18 (CYC116) | 8.0 | 9.2 | [3][4] |
Table 4: Antitumor Activity of 2-(piperidin-4-yl)-thiazole-4-carboxamides
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5m | MCF7 (Breast) | 0.2 | [5] |
| 5k | MCF7 (Breast) | 0.6 | [5] |
Experimental Protocols
In Vitro Anticancer Activity Screening (NCI-60)
The primary anticancer assays for compounds like derivative 4 were performed by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP).[1] This screening involves testing the compound at a single high dose (10⁻⁵ M) against a panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. The effect of the compound on cell growth is measured, and the results are reported as a percentage of growth inhibition.
Kinase Inhibition Assays
The inhibitory activity of compounds against specific kinases such as CDK4, CDK6, Aurora A, and Aurora B is determined using in vitro kinase assays. Apparent inhibition constants (Ki) are calculated from the half-maximal inhibitory concentrations (IC50) and the Michaelis constant (Km) of ATP for each kinase.[2]
Cell Proliferation (GI50) Assay
The antiproliferative activity of the compounds is typically determined using assays like the resazurin or MTT assay.[2] Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The concentration of the compound that causes 50% inhibition of cell proliferation (GI50) is then calculated.
Cell Cycle Analysis
To determine the effect of compounds on the cell cycle, cancer cells are treated with the compound for a set time. The cells are then fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M). For instance, CDK4/6 inhibitors like compound 78 were shown to cause an accumulation of cells in the G1 phase.[2]
Signaling Pathways and Mechanisms of Action
CDK4/6 Inhibition Pathway
Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as potent and selective inhibitors of Cyclin D-dependent kinases 4 and 6 (CDK4/6).[2][6] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining the Rb-E2F complex and blocking the transcription of genes required for DNA replication. This leads to cell cycle arrest in the G1 phase.[2]
Caption: CDK4/6 inhibition pathway by this compound derivatives leading to G1 cell cycle arrest.
Aurora Kinase Inhibition Pathway
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[3][4] These are serine/threonine kinases that play critical roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora kinases disrupts these mitotic processes, leading to mitotic failure, polyploidy, and ultimately, apoptosis in cancer cells.
Caption: Inhibition of Aurora kinases by N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives leads to mitotic catastrophe.
Induction of Genetic Instability
Certain pyridine-thiazole hybrid molecules, such as compounds 3 and 4 , are suggested to exert their cytotoxic effects by inducing genetic instability in tumor cells.[1] The study found that pre-incubation with a PARP1 inhibitor reduced the cytotoxicity of these compounds, suggesting a potential link to DNA damage repair pathways. This mechanism implies that the compounds may cause DNA lesions that, if not properly repaired, lead to cell death.
Caption: General experimental workflow for evaluating the efficacy of anticancer compounds.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-ca" by XIANGFU PENG, MINGSHA SHAO et al. [journals.tubitak.gov.tr]
- 6. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Activity as a CDK4/6 Inhibitor
A Comparative Guide for Researchers in Drug Development
This guide provides an objective comparison of the in vitro and in vivo activity of the 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series of compounds, with a focus on the representative molecule, compound 83 . This series has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle that are frequently dysregulated in cancer.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this class of inhibitors.
Data Presentation
The following tables summarize the quantitative data for representative compounds from the 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series, comparing their in vitro potency and cellular activity with their in vivo efficacy.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target | Potency (Kᵢ, nM) | Cellular Antiproliferative Activity (GI₅₀, nM) in MV4-11 cells |
| 78 | CDK4 | 1 | 23 |
| CDK6 | 34 | ||
| 83 | CDK4 | 4 | 209 |
| CDK6 | 30 |
Kᵢ: Inhibitory constant, a measure of the potency of an inhibitor. A lower Kᵢ value indicates higher potency. GI₅₀: The concentration of a drug that inhibits the growth of cells by 50%.
Table 2: In Vivo Efficacy in MV4-11 Xenograft Model
| Compound | Dose and Administration | Tumor Growth Inhibition | Key Observations |
| 83 | Oral administration (repeated) | Marked inhibition of tumor growth | No negative effect on body weight or signs of clinical toxicity. |
Detailed quantitative in vivo efficacy data for compound 83, such as the specific dosage and percentage of tumor growth inhibition, were not publicly available in the reviewed literature. The data presented is based on qualitative descriptions of its efficacy.[1][3] For a related compound, CDDD11-8, daily oral administration of 75 or 125 mg/kg for 28 days showed significant tumor volume reduction in an MV4-11 xenograft model.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (CDK4/6)
This assay determines the potency of the compounds in inhibiting the enzymatic activity of CDK4 and CDK6.
-
Reagents and Materials: Recombinant human CDK4/Cyclin D3 and CDK6/Cyclin D3 enzymes, ATP, substrate peptide (e.g., a fragment of Retinoblastoma protein, Rb), kinase assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted and added to the wells of a 384-well plate.
-
The CDK4/Cyclin D3 or CDK6/Cyclin D3 enzyme is added to the wells.
-
A mixture of the substrate peptide and ATP is added to initiate the kinase reaction.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation. Kᵢ values are then determined from the IC₅₀ values using the Cheng-Prusoff equation.
Cellular Antiproliferative Assay (MV4-11 Cell Line)
This assay measures the ability of the compounds to inhibit the proliferation of the human acute myeloid leukemia (AML) cell line, MV4-11.
-
Cell Culture: MV4-11 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure (MTT Assay):
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well.
-
The test compounds are added at various concentrations, and the plates are incubated for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The GI₅₀ value is determined by plotting the percentage of cell growth inhibition against the compound concentration.
In Vivo Xenograft Model (MV4-11)
This model evaluates the antitumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used. All animal procedures should be conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: MV4-11 cells (e.g., 1 x 10⁷ cells) are subcutaneously injected into the flank of each mouse.
-
Treatment: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The test compound is administered orally at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.
-
Data Analysis: The antitumor effect is often expressed as the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) × 100%. A lower T/C ratio indicates higher efficacy.
Mandatory Visualization
The following diagrams illustrate the signaling pathway targeted by the 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series and a typical workflow for correlating in vitro and in vivo data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Benchmarking Analysis of 2-(Pyridin-4-yl)thiazol-5-amine Derivatives Against the Standard-of-Care CDK4/6 Inhibitor, Palbociclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical efficacy of a novel 2-(pyridin-4-yl)thiazol-5-amine derivative, specifically 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (hereinafter referred to as Compound 78), against the established standard-of-care drug, Palbociclib. Both compounds are potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle, which are frequently dysregulated in cancer.[1][2][3] This comparison is based on quantitative in vitro data and established experimental protocols to assist researchers in evaluating the potential of this novel chemical scaffold.
Mechanism of Action: Targeting the Cyclin D-CDK4/6-Rb Pathway
The Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is a critical signaling cascade that governs the G1-S phase transition of the cell cycle.[4][5] In many cancers, hyperactivity of this pathway, often due to amplification of Cyclin D, leads to uncontrolled cell proliferation.[6] Both Compound 78 and Palbociclib are ATP-mimetic kinase inhibitors that selectively target CDK4 and CDK6.[3] By inhibiting these kinases, they prevent the phosphorylation of the Rb protein. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and halting the cell cycle in the G1 phase.[5][7][8] This targeted inhibition of cell cycle progression is the primary mechanism through which these compounds exert their anti-proliferative effects in Rb-proficient cancer cells.[9][10]
Caption: Simplified signaling pathway of the Cyclin D-CDK4/6-Rb axis and the inhibitory action of Compound 78 and Palbociclib.
Quantitative Data Presentation
The following tables summarize the in vitro kinase inhibitory potency and anti-proliferative activity of Compound 78 in comparison to Palbociclib.
Table 1: In Vitro Kinase Inhibitory Activity (Ki, nM)
| Compound | CDK4 | CDK6 | CDK1 | CDK2 | CDK7 | CDK9 |
| Compound 78 | 1 | 34 | >5000 | >5000 | >5000 | >5000 |
| Palbociclib | 3 | 27 | >5000 | >5000 | >5000 | 364 |
Data for Compound 78 and Palbociclib were obtained from the same study for direct comparison.[3]
Table 2: Anti-proliferative Activity (GI50, nM) in Cancer Cell Lines
| Compound | MV4-11 (Leukemia) | MDA-MB-453 (Breast Cancer) |
| Compound 78 | 23 | Not Reported |
| Palbociclib | 50 | 100 - 1000 (IC50)[11][12][13] |
GI50 refers to the concentration for 50% inhibition of cell proliferation. Data for Compound 78 and Palbociclib on MV4-11 cells are from the same study.[3] Palbociclib's activity on MDA-MB-453 is widely reported, with IC50 values varying between studies.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro CDK Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50), from which the inhibition constant (Ki) is calculated.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, full-length retinoblastoma (Rb) protein as a substrate, [γ-33P]ATP, and kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[14]
-
Procedure:
-
A reaction mixture is prepared containing the kinase, substrate, and varying concentrations of the inhibitor (Compound 78 or Palbociclib) in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of [γ-33P]ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[14]
-
The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
-
The phosphorylated substrate is captured on a filter membrane, which is then washed to remove unincorporated [γ-33P]ATP.
-
The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic curve. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell viability and, by extension, the anti-proliferative effect of a compound. It measures the metabolic activity of cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MV4-11, MDA-MB-453) are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allowed to adhere overnight.[15]
-
Treatment: Cells are treated with a range of concentrations of Compound 78 or Palbociclib for a specified duration (e.g., 72 hours).[15]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[16][17]
-
Incubation: The plates are incubated for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[16][17]
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are corrected for background, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (or IC50) value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M) based on their DNA content.[18]
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Methodology:
-
Cell Treatment: Cells are cultured and treated with Compound 78, Palbociclib, or a vehicle control for a defined period (e.g., 24 hours).[11]
-
Harvest and Fixation: Cells are harvested, washed with PBS, and then fixed by dropwise addition into ice-cold 70% ethanol while vortexing to prevent clumping.[19][20] Cells are incubated on ice or at -20°C for at least 30 minutes.
-
Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate staining of double-stranded RNA.[18][19]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: A histogram of DNA content is generated. Cells in the G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have an intermediate DNA content. The percentage of cells in each phase is quantified using cell cycle analysis software.
Western Blotting for Rb Phosphorylation
This experiment is performed to confirm that the anti-proliferative activity of the compounds is derived from the inhibition of cellular CDK4/6, by examining the phosphorylation status of their direct substrate, Rb.[21]
Methodology:
-
Cell Lysis: Cells treated with the inhibitors are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[22] It is then incubated with a primary antibody specific for Rb phosphorylated at a CDK4/6-specific site (e.g., Ser780) and another primary antibody for total Rb as a loading control.[22][23]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system.[22]
-
Analysis: The intensity of the phosphorylated Rb band is compared to the total Rb band to determine the extent of inhibition of Rb phosphorylation by the compounds.
References
- 1. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharma-lord.com [pharma-lord.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palbociclib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Palbociclib - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.jp [promega.jp]
- 15. rsc.org [rsc.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. researchgate.net [researchgate.net]
- 22. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mesoscale.com [mesoscale.com]
Assessing the Selectivity of Novel 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective kinase inhibitors remains a cornerstone of modern oncology drug discovery. Cyclin-dependent kinases 4 and 6 (CDK4/6) are validated targets in the treatment of certain cancers, with three approved drugs—palbociclib, ribociclib, and abemaciclib—demonstrating the clinical benefit of inhibiting this pathway. Recently, a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has emerged as potent and selective inhibitors of CDK4/6.[1][2] This guide provides a comparative analysis of the selectivity and performance of these novel derivatives against the established CDK4/6 inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Kinase Inhibition
The selectivity of a kinase inhibitor is paramount to its therapeutic index, as off-target effects can lead to toxicity.[3][4] The novel 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been profiled for their inhibitory activity against a panel of cyclin-dependent kinases. A direct comparison of their in vitro potency with that of approved CDK4/6 inhibitors highlights their potential as viable clinical candidates.
Table 1: In Vitro Kinase Inhibitory Activity (Ki, nM) of Novel Derivatives vs. Approved CDK4/6 Inhibitors
| Compound | CDK4 | CDK6 | CDK1 | CDK2 | CDK7 | CDK9 |
| Novel Derivative 78 [1] | 1 | 34 | >10000 | >10000 | >10000 | >10000 |
| Novel Derivative 83 [1] | 2 | 4 | >10000 | >10000 | >10000 | >10000 |
| Palbociclib | 11 | 16 | >10000 | >10000 | - | - |
| Ribociclib [5][6] | 10 | 39 | >1000 | >1000 | - | - |
| Abemaciclib | 2 | 4 | - | - | - | - |
Data for Palbociclib, Ribociclib, and Abemaciclib are compiled from various sources and may have been generated under different assay conditions. The data for the novel derivatives are from a single study for direct comparison of their selectivity profile.
The data reveals that the novel derivatives, particularly compound 83 , exhibit exceptional potency against CDK4 and CDK6, with Ki values in the low nanomolar range.[1] Importantly, they demonstrate remarkable selectivity, with negligible activity against other tested CDKs, a characteristic that is highly desirable to minimize off-target effects.[1] While all three approved drugs are potent CDK4/6 inhibitors, abemaciclib is noted to be a more promiscuous kinase inhibitor compared to the highly selective profiles of palbociclib and ribociclib.[5]
Cellular Proliferation and Mechanism of Action
The ultimate goal of a CDK4/6 inhibitor is to arrest the cell cycle and inhibit tumor growth. The anti-proliferative activity of the novel derivatives has been assessed in cancer cell lines, with the GI₅₀ (concentration for 50% inhibition of cell proliferation) value serving as a key metric.
Table 2: Anti-proliferative Activity of a Lead Novel Derivative
| Compound | Cell Line | GI₅₀ (nM) |
| Novel Derivative 78 [1] | MV4-11 (Acute Myeloid Leukemia) | 23 |
The potent in vitro kinase inhibition of the novel derivatives translates into significant anti-proliferative effects in cancer cells.[1] The mechanism of action for CDK4/6 inhibitors involves the inhibition of Retinoblastoma (Rb) protein phosphorylation, a critical step in the G1-S phase transition of the cell cycle.
Caption: CDK4/6-Rb Signaling Pathway and Point of Inhibition.
Experimental Protocols
To ensure the reproducibility and transparent evaluation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the potency of a compound against a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human kinase (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3)
-
Kinase substrate (e.g., a peptide derived from Rb protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (novel derivatives and alternatives)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀/Ki values by fitting the data to a dose-response curve.
Cell Proliferation (GI₅₀) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50%. The MTT assay is a common method for this purpose.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][8][9][10][11]
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration and determine the GI₅₀ value.
Western Blot for Phosphorylated Rb (pRb)
This technique is used to detect the phosphorylation status of the Rb protein, a direct downstream target of CDK4/6.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Rb and anti-total-Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Rb to confirm equal protein loading.
Caption: General Experimental Workflow for Inhibitor Assessment.
Conclusion
The novel 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives represent a promising new class of CDK4/6 inhibitors. The available data indicates that they possess high potency and superior selectivity when compared to some of the approved drugs. Their significant anti-proliferative activity in cancer cell lines further underscores their therapeutic potential. The detailed experimental protocols provided in this guide should facilitate further comparative studies and aid in the continued development and assessment of these and other novel kinase inhibitors. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and broader off-target screening to fully elucidate their clinical viability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How selective are clinical CDK4/6 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of the Biological Activities of Pyridine- and Thiazole-Based Hydrazides
A deep dive into the antimicrobial, anti-inflammatory, and anticancer properties of two promising classes of heterocyclic compounds, supported by experimental data and mechanistic insights.
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, pyridine and thiazole moieties have garnered significant attention due to their presence in numerous biologically active compounds.[1] When incorporated into a hydrazide framework, these heterocycles give rise to pyridine-based and thiazole-based hydrazides, two classes of compounds that have demonstrated a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the biological activities of these two families of compounds, drawing upon published experimental data to aid researchers, scientists, and drug development professionals in their pursuit of new therapeutic leads.
Antimicrobial Activity: A Tale of Two Scaffolds
Both pyridine- and thiazole-based hydrazides have been extensively investigated for their potential as antimicrobial agents.[2][3] A comparative study evaluating a series of newly synthesized hydrazides linked to a pyridine-containing thiazole scaffold revealed significant antimicrobial potential.[2][4] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these compounds against a panel of bacterial and fungal strains.
The results, as summarized in the table below, indicate that specific substitutions on the aromatic ring of the hydrazide moiety play a crucial role in modulating the antimicrobial activity. For instance, compound 5j , a thiazole-based hydrazide bearing a pyridine ring, exhibited MIC values comparable to standard antimicrobial drugs against the tested strains.[2][4]
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Pyridine- and Thiazole-Based Hydrazides
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 5j | 1.56 | 3.12 | 3.12 | 6.25 | 3.12 | 6.25 |
| 5k | 3.12 | 6.25 | 6.25 | 12.5 | 6.25 | 12.5 |
| 5l | 3.12 | 6.25 | 6.25 | 12.5 | 6.25 | 12.5 |
| 5e | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 |
| 5i | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 |
| Ciprofloxacin | 1.56 | 3.12 | 3.12 | 6.25 | - | - |
| Fluconazole | - | - | - | - | 3.12 | 6.25 |
| Data sourced from Kamat et al., 2020.[2][4] |
Anti-inflammatory Potential: Inhibition of Protein Denaturation
Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a key research focus. The in vitro anti-inflammatory activity of pyridine- and thiazole-based hydrazides has been assessed using the bovine serum albumin (BSA) denaturation method.[2][5] This assay measures the ability of a compound to prevent the heat-induced denaturation of proteins, a process analogous to the protein denaturation that occurs during inflammation.
The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for a series of these compounds. The results demonstrated that several of the synthesized compounds exhibited potent anti-inflammatory activity, with some even surpassing the activity of the standard drug, diclofenac sodium.[2] Notably, compound 5l displayed the highest inhibitory activity with an IC50 value of 46.29 μg/mL.[2][6]
Table 2: Comparative Anti-inflammatory Activity (IC50 in μg/mL) of Pyridine- and Thiazole-Based Hydrazides
| Compound | IC50 (μg/mL) |
| 5l | 46.29 |
| 5j | 48.21 |
| 5k | 49.65 |
| 5g | 100.60 |
| Diclofenac Sodium | 52.34 |
| Data sourced from Kamat et al., 2020.[2][6] |
Anticancer Activity: Targeting Proliferative Diseases
The cytotoxic potential of pyridine- and thiazole-based hydrazides against various cancer cell lines has also been a subject of investigation. A study on a series of thiazole-pyridine hybrids revealed their in vitro anticancer activity against prostate (PC3), liver (HepG2), laryngeal (Hep-2), and breast (MCF-7) cancer cell lines.[7] One particular thiazole-pyridine compound, 8c , demonstrated higher activity against breast cancer (MCF-7) with an IC50 of 5.71 μM, compared to the standard drug 5-fluorouracil (IC50 6.14 μM).[7]
Another study focusing on novel thiazole derivatives highlighted the promising anticancer activity of compound 4c against MCF-7 breast cancer cells, with an IC50 of 2.57 ± 0.16 μM.[8] These findings underscore the potential of these scaffolds in the development of new anticancer agents.
Table 3: Comparative Anticancer Activity (IC50 in μM) of Thiazole-Pyridine Hybrids
| Compound | Cell Line | IC50 (μM) |
| 8c | MCF-7 | 5.71 |
| 5-Fluorouracil | MCF-7 | 6.14 |
| 4c | MCF-7 | 2.57 ± 0.16 |
| Data for compound 8c sourced from Al-Abdullah et al., 2022.[7] Data for compound 4c sourced from Abu-Zaid et al., 2023.[8] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of the synthesized compounds against a panel of bacteria and fungi was determined using the broth microdilution method. Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions of the compounds were made in 96-well microtiter plates containing Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi. The wells were then inoculated with a standardized suspension of the microorganisms. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was recorded as the lowest concentration of the compound at which there was no visible growth of the microorganism.[2]
In Vitro Anti-inflammatory Activity (Inhibition of Bovine Serum Albumin Denaturation)
The anti-inflammatory activity was evaluated by the inhibition of albumin denaturation method.[2][5] The reaction mixture consisted of the test compounds at different concentrations and 1% aqueous solution of bovine serum albumin (BSA). The pH of the reaction mixture was adjusted to 6.8 using a small amount of 1N HCl. The samples were incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes. After cooling, the turbidity was measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation was calculated as follows:
Percentage inhibition = [(Abs control - Abs sample) / Abs control] x 100
The IC50 value was determined from a plot of percentage inhibition versus concentration.[2]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8] Cancer cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with different concentrations of the test compounds and incubated for a further 48 hours. After the incubation period, MTT solution was added to each well and the plates were incubated for 4 hours. The formazan crystals formed were dissolved in DMSO and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated, and the IC50 value was determined.[7][8]
Visualizing the Scientific Workflow
To better understand the process of evaluating these compounds, the following diagrams illustrate the general experimental workflow and a key signaling pathway often implicated in inflammation.
Caption: Experimental workflow for the synthesis and biological evaluation of hydrazides.
Caption: Simplified cyclooxygenase (COX) pathway in inflammation.
References
- 1. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their … [ouci.dntb.gov.ua]
- 2. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Evaluating the Drug-Likeness of 2-(Pyridin-4-yl)thiazol-5-amine: A Comparative Analysis Based on Lipinski's Rules
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the "drug-likeness" of a compound is a critical determinant of its potential for therapeutic success. This guide provides a comprehensive evaluation of the drug-like properties of a novel heterocyclic amine, 2-(Pyridin-4-yl)thiazol-5-amine, based on the well-established Lipinski's Rule of Five. To offer a broader perspective, its profile is compared against two structurally related analogs: 4-(Pyridin-2-yl)thiazol-2-amine and 4-(Pyridin-4-yl)thiazol-2-amine. This analysis leverages computationally derived physicochemical parameters to assess their potential as orally bioavailable drug candidates.
Comparative Analysis of Physicochemical Properties
The drug-likeness of the three compounds was assessed using three widely accepted sets of rules: Lipinski's Rule of Five, Veber's Rules, and the Ghose Filter. The calculated parameters for each compound are summarized in the table below.
| Parameter | This compound | 4-(Pyridin-2-yl)thiazol-2-amine | 4-(Pyridin-4-yl)thiazol-2-amine | Guideline (Lipinski) | Guideline (Veber) | Guideline (Ghose) |
| Molecular Weight (MW) | 177.23 g/mol | 177.23 g/mol | 177.23 g/mol | ≤ 500 | - | 160 - 480 |
| LogP (Octanol/Water Partition Coefficient) | 1.25 | 1.20 | 1.15 | ≤ 5 | - | -0.4 to 5.6 |
| Hydrogen Bond Donors | 2 | 2 | 2 | ≤ 5 | - | - |
| Hydrogen Bond Acceptors | 4 | 4 | 4 | ≤ 10 | - | - |
| Molar Refractivity | 50.30 | 50.30 | 50.30 | - | - | 40 - 130 |
| Topological Polar Surface Area (TPSA) | 78.47 Ų | 78.47 Ų | 78.47 Ų | - | ≤ 140 | - |
| Number of Rotatable Bonds | 1 | 1 | 1 | - | ≤ 10 | - |
| Number of Atoms | 12 | 12 | 12 | - | - | 20 - 70 |
| Lipinski's Violations | 0 | 0 | 0 | - | - | - |
| Veber's Violations | 0 | 0 | 0 | - | - | - |
| Ghose Filter Violations | 1 (Number of Atoms) | 1 (Number of Atoms) | 1 (Number of Atoms) | - | - | - |
Analysis: All three compounds exhibit excellent compliance with Lipinski's Rule of Five, with zero violations. This suggests a high probability of good oral bioavailability. Their molecular weights are well below the 500 g/mol threshold, and their LogP values indicate a favorable balance between hydrophilicity and lipophilicity. The number of hydrogen bond donors and acceptors for all compounds also falls comfortably within the prescribed limits.
Furthermore, the compounds adhere to Veber's rules, which are predictors of good intestinal absorption. The low number of rotatable bonds suggests conformational rigidity, which can be beneficial for receptor binding, and the topological polar surface area is well within the acceptable range.
The only deviation observed is with the Ghose Filter, where all three compounds have a total atom count of 12, which is below the recommended range of 20-70. While a minor flag, this does not detract significantly from their overall promising drug-like profile.
Visualizing the Drug-Likeness Evaluation Workflow
The process of evaluating a compound's drug-likeness based on Lipinski's rules can be systematically visualized.
Safety Operating Guide
Proper Disposal of 2-(Pyridin-4-yl)thiazol-5-amine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 2-(Pyridin-4-yl)thiazol-5-amine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this heterocyclic compound, drawing from established best practices for pyridine, thiazole, and amine derivatives.
Due to the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, a conservative approach combining the known hazards of its constituent chemical classes is imperative. This compound should be treated as a hazardous waste, requiring specialized disposal methods.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or fume hood |
Spill Management: In the event of a spill, immediately evacuate the area and ensure proper ventilation. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill.
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[1][2]
-
Waste Segregation: Isolate waste containing this compound from other laboratory waste streams to prevent potentially hazardous reactions.[2]
-
Containerization:
-
Place solid waste directly into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions, use a compatible container, ensuring it is sealed to prevent the release of vapors.[2]
-
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and acids.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[2] The primary recommended disposal method for pyridine-containing compounds is high-temperature incineration.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
Signaling Pathway for Safe Handling and Disposal
References
Essential Safety and Operational Guidance for Handling 2-(Pyridin-4-yl)thiazol-5-amine
This document provides critical safety and logistical information for the handling and disposal of 2-(Pyridin-4-yl)thiazol-5-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Respiratory Protection | A government-approved respirator should be used, especially in poorly ventilated areas or when handling powders.[1] |
| Hand Protection | Compatible, chemical-resistant gloves must be worn. Inspect gloves for integrity before each use.[1] |
| Eye/Face Protection | Government-approved eye and face protection, such as safety goggles and a face shield, is required.[1] |
| Body Protection | A protective lab coat or chemical-resistant clothing is necessary to prevent skin contact.[1] |
| Foot Protection | Protective boots are recommended, particularly in situations where spills may occur.[1] |
Safe Handling and Operational Protocol
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring safety. The following protocol outlines the step-by-step procedure for handling this compound.
Experimental Protocol: Weighing and Dispensing of a Solid Compound
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.
-
PPE Donning: Put on all required PPE as specified in Table 1.
-
Compound Retrieval: Obtain the container of this compound from its designated storage location.
-
Weighing:
-
Place a clean, tared weigh boat on an analytical balance inside the fume hood.
-
Carefully dispense the desired amount of the solid compound into the weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, ensure respiratory protection is adequate.
-
-
Container Sealing: Securely close the primary container of the compound.
-
Work Area Cleaning: Clean the balance and surrounding surfaces of any residual powder.
-
Transfer: Transport the weighed compound to the reaction vessel within the fume hood.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, starting with gloves, followed by face shield/goggles, lab coat, and finally the respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[1]
Logical Workflow for Safe Chemical Handling
Caption: Workflow for handling this compound.
Emergency Procedures and First Aid
In the event of exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Protocol for Chemical Waste Disposal
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area.
-
-
Disposal Request:
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Ensure all labeling is accurate and complete before the scheduled pickup.
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical, such as glassware and spatulas, before reuse.
-
Disposal Decision Pathway
Caption: Disposal workflow for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
